Cyclopropylmethyl 2-aminoacetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
cyclopropylmethyl 2-aminoacetate |
InChI |
InChI=1S/C6H11NO2/c7-3-6(8)9-4-5-1-2-5/h5H,1-4,7H2 |
InChI Key |
QTTDUZTXHKBOKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
Cyclopropylmethyl 2-aminoacetate CAS number and structure
Advanced Synthesis, Structural Properties, and Medicinal Applications
Part 1: Chemical Identity & Structural Analysis
Cyclopropylmethyl 2-aminoacetate (also known as Cyclopropylmethyl glycinate ) is a specialized amino acid ester used primarily as a building block in medicinal chemistry and as a prodrug moiety. It is structurally distinct from its isomer, N-(cyclopropylmethyl)glycine, a difference often overlooked in commercial nomenclature.
1.1 Core Identifiers
| Property | Detail |
| Chemical Name | Cyclopropylmethyl 2-aminoacetate |
| Common Synonyms | Glycine cyclopropylmethyl ester; Cyclopropylmethyl glycinate |
| CAS Number (HCl Salt) | 1240526-93-5 (Research Grade) |
| CAS Number (Free Base) | 1240562-14-4 |
| Molecular Formula | |
| Molecular Weight | 129.16 g/mol (Base) / 165.62 g/mol (HCl Salt) |
| SMILES | C1CC1COC(=O)CN |
| InChI Key | QTTDUZTXHKBOKA-UHFFFAOYSA-N |
1.2 Structural Distinction (Critical Warning)
Researchers frequently confuse this ester with its N-alkylated isomer. It is vital to verify the connectivity before synthesis or purchase.
-
Target Molecule (Ester):
-
Function: Carboxyl-modified glycine.[1] Used for prodrugs or modifying solubility.
-
-
Common Isomer (N-Alkyl):
-
CAS: 58160-96-6[2]
-
Function: Amine-modified glycine. Used as a core scaffold intermediate.
-
Part 2: Stability & Handling (The "Self-Validating" Protocol)
The free base of cyclopropylmethyl 2-aminoacetate is thermodynamically unstable. Like most amino acid esters, it undergoes spontaneous cyclodimerization to form a diketopiperazine (DKP) derivative.
Handling Directive:
-
Storage: Must be stored as the Hydrochloride (HCl) or Tosylate (TsOH) salt . The protonation of the amine prevents the nucleophilic attack on the ester carbonyl of a neighboring molecule.
-
Free Base Generation: Generate in situ only. Do not store the free base for >1 hour at room temperature.
-
Temperature: Store salts at -20°C to prevent slow transesterification or hydrolysis.
Visualization: DKP Instability Mechanism
The following diagram illustrates the failure mode (dimerization) that occurs if the free base is left untreated.
Figure 1: Spontaneous degradation of the free base into diketopiperazine.
Part 3: Synthesis & Manufacturing
Direct Fisher esterification (Glycine + Alcohol + Acid) is risky for this substrate. The cyclopropylcarbinyl cation, if generated under harsh acidic conditions, can rearrange to cyclobutyl or homoallyl derivatives (ring opening).
Recommended Route: Steglich Esterification (Boc-Protection Strategy). This pathway operates under neutral/mild conditions, preserving the strained cyclopropyl ring.
3.1 Experimental Protocol (Step-by-Step)
Reagents:
-
N-Boc-Glycine (1.0 equiv)
-
Cyclopropylmethanol (1.1 equiv)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
4M HCl in Dioxane
Step 1: Coupling (Ester Formation)
-
Dissolve N-Boc-Glycine (10 mmol) in anhydrous DCM (30 mL) at 0°C.
-
Add Cyclopropylmethanol (11 mmol) and DMAP (1 mmol).
-
Add DCC (11 mmol) portion-wise over 10 minutes.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Observation: White precipitate (DCU) will form.
-
Filtration: Filter off the DCU byproduct.
-
Workup: Wash filtrate with 5% Citric Acid (2x), Sat. NaHCO3 (2x), and Brine. Dry over Na2SO4.[3]
-
Purification: Flash chromatography (Hexane/EtOAc) to yield Boc-Gly-OCH2cPr .
Step 2: Deprotection (Salt Formation)
-
Dissolve the intermediate Boc-Gly-OCH2cPr in minimal dry DCM.
-
Add 4M HCl in Dioxane (10 equiv) at 0°C.
-
Stir at RT for 2 hours. Monitor by TLC (disappearance of Boc).
-
Isolation: Concentrate in vacuo. Triturate the residue with cold Diethyl Ether to precipitate the white solid.
-
Product: Cyclopropylmethyl 2-aminoacetate hydrochloride.[4]
Visualization: Synthesis Workflow
Figure 2: High-fidelity synthesis route avoiding acid-catalyzed ring opening.
Part 4: Applications in Drug Design
The cyclopropylmethyl group is a high-value bioisostere in modern medicinal chemistry.
4.1 Metabolic Stability & Lipophilicity
Replacing a standard ethyl or isopropyl ester with a cyclopropylmethyl ester alters the physicochemical profile:
-
Steric Bulk: The cyclopropyl group provides significant steric hindrance, potentially slowing hydrolysis by esterases compared to simple alkyl esters. This makes it an excellent candidate for prodrug design where extended half-life is required.
-
Sigma-Aromaticity: The cyclopropyl ring has
-character (Walsh orbitals), allowing it to interact with aromatic residues in binding pockets via edge-to-face interactions.
4.2 Prodrug Strategies
In antiviral and anticancer research, amino acid esters are used to target the PEPT1 transporter for improved oral absorption. The cyclopropylmethyl tail adds lipophilicity (
| Parameter | Methyl Ester | Cyclopropylmethyl Ester | Advantage |
| LogP | Low (Hydrophilic) | Moderate (Lipophilic) | Better membrane permeability |
| Hydrolysis Rate | Fast | Slower | Tunable release kinetics |
| Metabolic Fate | Methanol (Toxic) | Cyclopropylmethanol | Lower toxicity risk profile |
Part 5: References
-
PubChem. (2025).[2][4][5] Cyclopropylmethyl 2-aminoacetate hydrochloride (Compound).[4][5][6] National Library of Medicine. [Link]
-
Bender, D. M., et al. (2008). "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability." Organic Letters, 10(3), 509-511. [Link]
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. N-(Cyclopropylmethyl)glycine | C6H11NO2 | CID 3250245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. PubChemLite - Cyclopropylmethyl 2-aminoacetate hydrochloride (C6H11NO2) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - QTTDUZTXHKBOKA-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 6. CAS#:118985-12-9 | p-chlorophenacyl m-nitrobenzenesulphonate | Chemsrc [chemsrc.com]
Synthesis pathways for cyclopropyl-containing amino acids
The synthesis of cyclopropyl-containing amino acids is a vibrant and evolving field of research. The methods outlined in this guide represent the core strategies that have enabled the synthesis of a wide array of these valuable compounds. While significant progress has been made, particularly in the area of asymmetric catalysis, the development of more efficient, scalable, and environmentally benign synthetic routes remains a key objective. Future research will likely focus on the discovery of novel catalysts, the use of biocatalytic methods, and the development of one-pot procedures to streamline the synthesis of these important building blocks for the next generation of therapeutics. [18]
References
- Expedient Synthesis of Cyclopropane α-Amino Acids by the Catalytic Asymmetric Cyclopropanation of Alkenes Using Iodonium Ylides Derived from Methyl Nitroacetate.
- Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers (RSC Publishing).
- General synthesis of conformationally constrained noncanonical amino acids with C(sp3)-rich benzene bioisosteres. ChemRxiv.
- Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO00535J.
- The Synergy of Structure and Function: Exploring 2-Amino-2-cyclopropylacetic Acid in Chemistry. Unknown Source.
- Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates.
- Asymmetric Synthesis of cis-Cyclopropane α-Amino Acids by Rhodium(II)
- Synthesis of a conformationally constrained δ-amino acid building block. PubMed.
- Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ.
- Asymmetric cyclopropanation of conjugated cyanosulfones using a novel cupreine organocatalyst: rapid access to δ 3 -amino acids. RSC Publishing.
- Asymmetric Cyclopropan
- A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Publishing.
- Asymmetric synthesis of orthogonally protected trans-cyclopropane γ-amino acids via intramolecular ring closure†. CORE.
- Corey-Chaykovsky Reaction in Modern Organic Synthesis. Apollo Scientific.
- Johnson–Corey–Chaykovsky reaction. Wikipedia.
- Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphon
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI.
- Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)
- Metal-catalyzed cyclopropan
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 5. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 8. Asymmetric cyclopropanation of conjugated cyanosulfones using a novel cupreine organocatalyst: rapid access to δ 3 -amino acids - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05158D [pubs.rsc.org]
- 9. Synthesis of a conformationally constrained δ-amino acid building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Stability of the cyclopropylmethyl group in chemical reactions
This guide synthesizes the mechanistic behaviors of the cyclopropylmethyl (CPM) group with practical, field-proven strategies for its manipulation in drug discovery and organic synthesis.
Executive Summary
The cyclopropylmethyl (CPM) group is a "Janus-faced" motif in modern chemistry. In medicinal chemistry , it is a privileged structure (e.g., Naltrexone, Betaxolol, Buprenorphine) valued for blocking metabolic dealkylation and enhancing lipophilicity without adding significant bulk. In synthetic chemistry , however, it acts as a hypersensitive "tripwire." Its propensity for rapid ring-opening rearrangement—driven by the release of ~27.5 kcal/mol of ring strain—makes it a challenging moiety to install and manipulate.
This guide provides the mechanistic grounding to predict instability and the protocols to prevent it.
Mechanistic Underpinnings: The Physics of Instability
To control the CPM group, one must understand the electronic forces driving its rearrangement. The stability depends entirely on the nature of the intermediate formed on the methyl carbon: Cationic , Radical , or Anionic .
The Cationic Manifold: "Dancing Resonance"
The CPM cation is exceptionally stable compared to primary alkyl cations, yet paradoxically prone to rearrangement.[1] This is due to the bisected conformation , where the empty
-
Phenomenon:
-conjugation (hyperconjugation) delocalizes the positive charge into the ring. -
Consequence: This delocalization weakens the C2-C3 bond, lowering the barrier for ring expansion or opening.
-
The "Cocktail": Under
conditions (solvolysis), the CPM cation exists in a rapid equilibrium with the cyclobutyl and homoallyl cations.
The Radical Manifold: The "Clock"
The CPM radical is kinetically unstable. Unlike the cation, which benefits from thermodynamic stabilization via resonance, the radical undergoes irreversible ring opening to the homoallyl radical to relieve angle strain.
-
Rate Constant (
): at 298 K. -
Implication: Any synthetic reaction involving a radical intermediate at the CPM position will result in ring opening unless the trapping step is faster than
(diffusion control).
Visualization of Reaction Pathways
The following diagram illustrates the divergence between cationic equilibrium and irreversible radical fragmentation.
Caption: Divergent reactive manifolds. Cations equilibrate (scrambling products); radicals open irreversibly (destruction).
Synthetic Stability Profile & Protocols
When is the CPM Group Stable?
| Reaction Class | Stability Risk | Notes |
| Nucleophilic Substitution ( | Low | Stable if back-side attack is unhindered. Avoid ionizing solvents. |
| Nucleophilic Substitution ( | Critical | Leads to mixture of CPM, cyclobutyl, and homoallyl products. |
| Reductions (Hydride) | Low | Borohydrides ( |
| Reductions (Dissolving Metal) | High | Na/NH3 or SmI2 often cleave the ring (radical-anion mechanism). |
| Oxidations | Moderate | Benzylic-type oxidations can open the ring. Jones/Swern are usually safe. |
| Transition Metal Coupling | Low to Moderate | Pd(0)/Pd(II) cycles are safe. Ni/radical cycles pose high risk. |
Protocol 1: Safe Installation via Reductive Amination
Objective: Install a CPM group onto a secondary amine without ring opening.
Mechanism: Imine formation followed by hydride transfer. The
Reagents:
-
Amine Substrate (
equiv) -
Cyclopropanecarbaldehyde (
equiv) -
Sodium Triacetoxyborohydride (STAB) (
equiv) -
Solvent: DCE (1,2-Dichloroethane) or DCM.
Step-by-Step Protocol:
-
Preparation: In a flame-dried flask under
, dissolve the amine in DCE ( M). -
Imine Formation: Add cyclopropanecarbaldehyde. Stir at Room Temperature (RT) for 30 mins.
-
Self-Validation Check: Monitor by TLC/LCMS.[1] Ensure conversion to the imine (often visible as a shift in UV or mass + CPM mass - H2O).
-
-
Reduction: Cool to 0°C. Add STAB portion-wise.
-
Why STAB? It is milder than
and avoids the need for acetic acid co-solvent, minimizing acid-catalyzed ring opening.
-
-
Quench: After 2–4 hours, quench with saturated aqueous
. Do not use strong acid (HCl) for workup until the organic layer is separated, as excess aldehyde + acid can generate impurities. -
Analysis:
H NMR diagnostic: Look for the CPM methylene doublet ( ppm). Alert: A multiplet at ppm indicates homoallyl impurity (ring opening).
Protocol 2: Nucleophilic Substitution (Avoiding the Scramble)
Objective: Convert Cyclopropylmethanol to Cyclopropylmethyl bromide.
Challenge: HBr or
Protocol:
-
Dissolve Cyclopropylmethanol (
equiv) and ( equiv) in DCM at 0°C. -
Slowly add
( equiv) dissolved in DCM. -
Mechanistic Logic: The reaction proceeds via an oxyphosphonium intermediate (
). The bromide attacks via strict displacement. The leaving group ( ) is neutral, avoiding the generation of a free carbocation. -
Validation: GC-MS should show a single peak. If a triplet pattern (
) appears in NMR, rearrangement to cyclobutyl bromide has occurred.
The "Radical Clock" Application
Researchers can exploit the CPM group's instability to measure the kinetics of other reactions. If you generate a radical at the CPM position and trap it with a reagent (X), the ratio of Ring-Closed (P_closed) to Ring-Opened (P_open) products yields the rate of trapping (
Formula:
-
:
(at 25°C).[2] -
Utility: Used to determine if a reaction mechanism involves a radical intermediate. If any ring-opened product is observed, a radical (or cation) was likely transiently formed.
Drug Development Context: Metabolic vs. Chemical Stability[3]
In drug design, the CPM group is a "metabolic shield."
-
CYP450 Blockade: N-dealkylation of tertiary amines typically proceeds via
-carbon oxidation (Carbinolamine formation). The steric bulk and unique electronics of the cyclopropyl ring hinder this enzymatic oxidation compared to N-ethyl or N-propyl groups. -
Toxicity Warning: While stable to metabolism, if the cyclopropyl ring is oxidized (e.g., to cyclopropanone or via ring opening), it can form Michael acceptors that covalently bind to liver proteins (mechanism-based inhibition).
-
Design Rule: Use CPM to increase potency and metabolic half-life, but screen early for GSH (Glutathione) adducts in microsomal stability assays to rule out reactive metabolite formation.
Synthetic Decision Matrix
Caption: Decision matrix for synthetic planning with cyclopropylmethyl groups.
References
-
Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives."[3] Journal of the American Chemical Society.[4] Link
-
Newcomb, M. (1993). "Competition Methods and Scales for Alkyl Radical Reaction Kinetics." Tetrahedron. Link
-
Wiberg, K. B. (1968). "The Cyclopropylcarbinyl and Cyclobutyl Cations." Advances in Physical Organic Chemistry. Link
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[5][6] Journal of Medicinal Chemistry. Link
-
Bowry, V. W., Lusztyk, J., & Ingold, K. U. (1991). "Calibration of the cyclopropylcarbinyl radical clock in solution." Journal of the American Chemical Society.[4] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Radical clock - Wikipedia [en.wikipedia.org]
- 3. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Reactivity of Cyclopropylmethyl 2-aminoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropylmethyl 2-aminoacetate is a non-canonical amino acid ester that incorporates a reactive cyclopropylmethyl moiety, a primary amine, and an ester functional group. This unique combination of functionalities presents both opportunities and challenges in its application, particularly in the fields of medicinal chemistry and drug development. This guide provides a comprehensive analysis of the potential reactivity of Cyclopropylmethyl 2-aminoacetate, drawing upon established principles of organic chemistry and data from analogous structures. It is designed to equip researchers with the predictive insights necessary for the effective handling, application, and analysis of this versatile building block. The discussion herein is structured to elucidate the reactivity of each functional group, predict potential degradation pathways, and offer practical guidance on stability testing and analytical methodologies.
Introduction: A Molecule of Unique Reactivity
The incorporation of strained ring systems and ester functionalities into amino acid scaffolds is a common strategy in the design of novel therapeutics and chemical probes. Cyclopropylmethyl 2-aminoacetate stands out due to the presence of the highly strained cyclopropylmethyl group, which can significantly influence the molecule's stability and reactivity. Understanding the interplay between the cyclopropyl ring, the primary amine, and the ester is crucial for its successful utilization. This guide will deconstruct the molecule's reactivity profile, offering a proactive approach to its application.
Chemical Structure and Physicochemical Properties
-
IUPAC Name: Cyclopropylmethyl 2-aminoacetate
-
Molecular Formula: C₆H₁₁NO₂
-
Molecular Weight: 129.16 g/mol
-
CAS Number: 1240526-93-5 (hydrochloride salt)[]
| Property | Predicted Value | Source |
| pKa (amine) | ~9-10 | Inferred from typical primary amines |
| Solubility | Expected to be soluble in water (especially as the hydrochloride salt) and polar organic solvents. | General knowledge of amino acid esters |
Reactivity Analysis of Functional Groups
The potential reactivity of Cyclopropylmethyl 2-aminoacetate is a composite of the behaviors of its three key functional groups.
The Cyclopropylmethyl Group: A Source of Latent Reactivity
The cyclopropane ring is characterized by significant ring strain, which imparts unique chemical properties. The carbon-carbon bonds within the ring have a higher p-character than typical alkanes, making them somewhat analogous to a double bond. This has profound implications for the stability of adjacent reactive intermediates.
The primary reactivity concern for the cyclopropylmethyl group is its susceptibility to ring-opening reactions, particularly when a positive charge or radical develops on the adjacent methylene carbon. The cyclopropyl group can stabilize an adjacent carbocation through a phenomenon sometimes referred to as "bent bond resonance" or "dancing resonance".[2][3][4] This stabilization is so significant that the cyclopropylmethyl carbocation is exceptionally stable, even more so than a benzyl carbocation.[2][5]
This stability, however, comes at the cost of potential rearrangement. The cyclopropylmethyl cation can readily rearrange to form cyclobutyl and homoallyl cations, leading to a mixture of products in reactions proceeding through a carbocationic intermediate.
Caption: Carbocationic rearrangements of the cyclopropylmethyl system.
In synthetic applications, any reaction that could generate a carbocation adjacent to the cyclopropyl ring should be approached with caution. For example, attempted S(_{N})1 reactions at the methylene position would likely lead to a mixture of rearranged products.
The Primary Amine: A Nucleophilic Center
The primary amino group is a primary site of nucleophilicity and basicity in the molecule. Its reactivity is characteristic of simple primary amines and the amino group of amino acids.
The amine will readily react with acylating agents such as acid chlorides, anhydrides, and activated carboxylic acids to form amides. This is the basis for its use in peptide synthesis. However, as with other amino acid esters, there are potential side reactions to consider, particularly in solid-phase peptide synthesis (SPPS).
When Cyclopropylmethyl 2-aminoacetate is the second amino acid residue in a peptide chain attached to a solid support, it is susceptible to intramolecular cyclization to form a diketopiperazine, leading to cleavage from the resin.[6] This is a common side reaction for dipeptide esters, especially when proline is one of the residues.[6]
Caption: Diketopiperazine formation from a dipeptide-resin conjugate.
The Ester Group: Susceptibility to Hydrolysis
The ester functionality is the most likely site of degradation under aqueous conditions. The rate of hydrolysis is highly dependent on pH and temperature.
Under basic conditions, the ester will undergo saponification via a B({AC})2 mechanism.[7][8] This reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid. The kinetics of base-catalyzed hydrolysis of simple amino acid esters, such as glycine ethyl ester, have been well-studied. It is expected that Cyclopropylmethyl 2-aminoacetate would exhibit similar hydrolysis kinetics.
In acidic solutions, the ester can be hydrolyzed through an A(_{AC})2 mechanism.[7][9] This is a reversible process, and the equilibrium can be shifted by the addition of excess water.[8]
Caption: Mechanisms of base- and acid-catalyzed ester hydrolysis.
Potential Degradation Pathways and Stability Considerations
Based on the reactivity of its functional groups, the primary degradation pathway for Cyclopropylmethyl 2-aminoacetate is the hydrolysis of the ester bond.
| Condition | Potential Degradation Pathway | Primary Degradation Products |
| Aqueous, pH > 7 | Base-catalyzed hydrolysis of the ester. | Cyclopropylmethylamine and Glycine |
| Aqueous, pH < 7 | Acid-catalyzed hydrolysis of the ester. | Cyclopropylmethanol and 2-aminoacetic acid (Glycine) |
| Strongly Acidic Conditions with Heat | Potential for acid-catalyzed ring-opening of the cyclopropyl group, especially if a carbocation can be formed. | Mixture of ring-opened products. |
| Oxidative Stress | Oxidation of the primary amine. | Various oxidation products. |
Recommended Storage and Handling:
-
Store as the hydrochloride salt to improve stability and shelf-life.
-
Keep in a cool, dry place, protected from moisture.
-
For solutions, use aprotic solvents if ester hydrolysis is a concern. If aqueous solutions are necessary, buffer at a slightly acidic pH (e.g., 4-6) and use promptly.
Experimental Protocols for Stability and Compatibility Assessment
The following are generalized protocols that can be adapted to assess the stability and compatibility of Cyclopropylmethyl 2-aminoacetate.
Protocol: pH-Dependent Stability Study
Objective: To determine the rate of hydrolysis of Cyclopropylmethyl 2-aminoacetate at various pH values.
Methodology:
-
Prepare a stock solution of Cyclopropylmethyl 2-aminoacetate in a suitable solvent (e.g., water or acetonitrile).
-
Prepare a series of aqueous buffers at different pH values (e.g., 2, 4, 7.4, 9).
-
Add a known concentration of the stock solution to each buffer to initiate the stability study.
-
Incubate the solutions at a constant temperature (e.g., 25 °C or 40 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quench the reaction if necessary (e.g., by adjusting the pH).
-
Analyze the samples by a suitable analytical method (e.g., HPLC-UV or LC-MS) to quantify the remaining parent compound and the formation of degradation products.
-
Plot the concentration of Cyclopropylmethyl 2-aminoacetate versus time for each pH to determine the degradation kinetics.
Protocol: Compatibility with Pharmaceutical Excipients
Objective: To assess the solid-state compatibility of Cyclopropylmethyl 2-aminoacetate with common pharmaceutical excipients.
Methodology:
-
Select a range of common pharmaceutical excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate).
-
Prepare binary mixtures of Cyclopropylmethyl 2-aminoacetate and each excipient, typically in a 1:1 ratio by weight.
-
Store the mixtures under accelerated stability conditions (e.g., 40 °C/75% RH) for a specified period (e.g., 2-4 weeks).
-
Analyze the initial mixtures and the stored samples using techniques such as:
-
Differential Scanning Calorimetry (DSC): To detect changes in melting point or the appearance of new thermal events indicative of an interaction.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in functional group vibrations.
-
High-Performance Liquid Chromatography (HPLC): To quantify the parent compound and detect the formation of degradation products.
-
Analytical Methodologies
Accurate and precise analytical methods are essential for studying the reactivity and stability of Cyclopropylmethyl 2-aminoacetate.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for the analysis of amino acids and their derivatives.[10][11]
-
Reversed-Phase HPLC (RP-HPLC): This is the most common mode. Due to the polarity of the analyte, derivatization is often employed to improve retention and detection. Common derivatizing agents for primary amines include o-phthalaldehyde (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC). Alternatively, hydrophilic interaction chromatography (HILIC) can be used for the analysis of the underivatized compound.[12]
-
Detection: UV detection at low wavelengths (~210 nm) is possible for the underivatized molecule, but sensitivity is limited. Fluorescence detection after derivatization with agents like OPA provides much higher sensitivity. Mass spectrometry (LC-MS) is ideal for definitive identification and quantification of the parent compound and its degradation products.[13]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of Cyclopropylmethyl 2-aminoacetate.[14][15]
-
Identification of Degradation Products: High-resolution mass spectrometry can be used to identify unknown degradation products by determining their elemental composition.[13]
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can provide structural information about the parent molecule and its degradation products by analyzing their fragmentation patterns.[16]
Caption: A typical analytical workflow for stability testing.
Conclusion
Cyclopropylmethyl 2-aminoacetate is a molecule with a rich and varied reactivity profile. While the ester functionality is prone to hydrolysis, the cyclopropylmethyl group introduces a more complex and potentially subtle reactivity, particularly in reactions involving carbocationic intermediates. The primary amine offers a versatile handle for synthetic modifications, most notably in peptide synthesis, though with the attendant risk of side reactions such as diketopiperazine formation. A thorough understanding of these potential reaction pathways is paramount for the successful application of this compound in research and development. The experimental protocols and analytical methods outlined in this guide provide a framework for the systematic evaluation of the stability and reactivity of Cyclopropylmethyl 2-aminoacetate, enabling researchers to harness its unique properties while mitigating potential liabilities.
References
-
Chemistry Stack Exchange. (2014, November 3). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Retrieved from [Link]
-
YouTube. (2021, February 8). Dancing Resonance | Exceptional Stability of cyclopropylmethyl carbocation. Retrieved from [Link]
- Journal of the Chemical Society B. (n.d.).
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
YouTube. (2022, September 2). Stability of cyclopropylmethyl carbocation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved from [Link]
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Slideshare. (n.d.). acid base catalysed Ester hydrolysis. Retrieved from [Link]
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]
-
Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]
- ACS Publications. (2023, October 30). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry.
Sources
- 2. Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+ (2010) | Mohamed M. Shoukry | 8 Citations [scispace.com]
- 3. Comparison of the kinetics of the papain-catalyzed hydrolysis of glycine- and alanine-based esters and thiono esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arrhenius parameters for the alkaline hydrolysis of glycine ethyl ester, in aqueous solution, and thermodynamic functions for its ionisation as an acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of base hydrolysis of α-amino acid esters catalyzed...: Ingenta Connect [ingentaconnect.com]
- 7. acid base catalysed Ester hydrolysis | PPTX [slideshare.net]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 11. Analytical Methods for Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 12. jocpr.com [jocpr.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 15. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 16. pubs.acs.org [pubs.acs.org]
The Cyclopropyl Ring: A Cornerstone of Modern Peptidomimetic Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Peptidomimetics represent a pivotal strategy in drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2][3] Among the myriad of chemical tools employed to achieve this, the cyclopropyl group has emerged as a uniquely powerful and versatile scaffold.[4][5] This guide provides a comprehensive technical overview of cyclopropyl peptidomimetics, from their rational design and synthesis to their conformational analysis and application in therapeutic development. We will delve into the fundamental principles that make the cyclopropyl ring an attractive element for peptide modification, explore detailed synthetic methodologies, and present established protocols for the characterization and evaluation of these sophisticated molecules. This document is intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, offering both foundational knowledge and practical insights into the application of cyclopropyl peptidomimetics.
The Rationale for Cyclopropyl Incorporation in Peptidomimetics
The therapeutic potential of peptides is often hampered by their susceptibility to enzymatic degradation and their inherent conformational flexibility, which can lead to reduced receptor affinity and selectivity.[1][6] Peptidomimetics address these challenges by introducing non-natural structural elements that mimic the essential features of a peptide's pharmacophore while imparting improved drug-like properties.[2][3] The cyclopropyl group, a three-membered carbocycle, offers a unique combination of properties that make it an exceptional tool for peptidomimetic design.[4]
1.1. Conformational Restriction and Pre-organization
The rigid, planar structure of the cyclopropane ring severely restricts the rotational freedom of the peptide backbone when incorporated.[7][8][9] This "locking" effect can pre-organize the peptidomimetic into a specific, biologically active conformation, which can lead to a significant enhancement in binding affinity for its target receptor.[10][11] The entropic penalty of binding is reduced as the molecule is already in a favorable conformation for interaction.[4] The cis/trans stereoisomerism of substituents on the cyclopropane ring allows for the precise spatial positioning of side-chain mimics and backbone functionalities, enabling the systematic exploration of the conformational space required for optimal biological activity.[10][12][13]
1.2. Metabolic Stability
The peptide bond is the primary site of cleavage by proteases. By replacing a portion of the peptide backbone with a cyclopropane ring, the resulting peptidomimetic is rendered resistant to enzymatic hydrolysis at that position.[14][15] This significantly increases the metabolic stability and in vivo half-life of the molecule, crucial attributes for any successful therapeutic agent.[12][16]
1.3. Modulation of Physicochemical Properties
The introduction of a cyclopropyl group can also favorably influence the physicochemical properties of a peptide. It can increase lipophilicity, which may enhance cell permeability and oral bioavailability.[4][17] Furthermore, the unique electronic nature of the cyclopropane ring, with its enhanced π-character, can influence interactions with biological targets.[4][5]
Synthesis of Cyclopropyl Peptidomimetics
The synthesis of cyclopropyl peptidomimetics requires specialized strategies to construct the sterically demanding cyclopropane ring and incorporate it into a peptide sequence. Both solution-phase and solid-phase approaches are employed, often in combination.
2.1. Synthesis of Cyclopropyl Amino Acid Building Blocks
The core of most cyclopropyl peptidomimetics is a cyclopropyl amino acid. Several methods have been developed for their asymmetric synthesis.
2.1.1. Catalytic Asymmetric Cyclopropanation
A powerful and versatile method involves the catalytic asymmetric cyclopropanation of alkenes.[14] For instance, the reaction of an alkene with a diazoacetate or a related carbene precursor in the presence of a chiral catalyst, such as a rhodium or copper complex, can afford enantiomerically enriched cyclopropyl esters.[14][18] These esters can then be converted to the desired amino acid through a series of standard functional group manipulations.[19]
Protocol: Asymmetric Synthesis of a Cyclopropyl α-Amino Acid Ester [14]
-
Reaction Setup: To a solution of the alkene (1.0 mmol) and the chiral copper(I) catalyst (e.g., Cu(I)-bis(oxazoline) complex, 0.05 mmol) in a suitable solvent (e.g., dichloromethane) at room temperature, add a solution of phenyliodonium ylide derived from methyl nitroacetate (1.2 mmol) dropwise over 1 hour.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the nitrocyclopropyl ester.
-
Reduction of the Nitro Group: Dissolve the nitrocyclopropyl ester (1.0 mmol) in a mixture of isopropanol and 1 N HCl. Add zinc dust (10.0 mmol) portion-wise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
Final Purification: Filter the reaction mixture through a pad of Celite and concentrate the filtrate. Purify the residue by column chromatography to afford the cyclopropyl α-amino acid ester.
2.1.2. Simmons-Smith Cyclopropanation
The Simmons-Smith reaction and its modifications, using a diiodomethane and a zinc-copper couple or diethylzinc, is another effective method for the stereospecific cyclopropanation of allylic alcohols and their derivatives, which can then be converted into cyclopropyl amino acids.[20]
2.2. Incorporation into Peptide Chains: Solid-Phase Peptide Synthesis (SPPS)
Once the protected cyclopropyl amino acid is synthesized, it can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.[21][22][23]
Protocol: Incorporation of a Cyclopropyl Amino Acid via Fmoc-SPPS [21][24]
-
Resin Preparation: Swell the appropriate resin (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).[21]
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an activator like hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).[24]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF.[21]
-
Cyclopropyl Amino Acid Coupling: Dissolve the Fmoc-protected cyclopropyl amino acid and a coupling agent/activator cocktail in DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours.[21] A ninhydrin test can be performed to confirm the completion of the coupling.[25]
-
Chain Elongation: Repeat the deprotection and coupling steps sequentially with the remaining amino acids in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) along with scavengers like water and triisopropylsilane (TIS), to cleave the peptide from the resin and remove the side-chain protecting groups.[21]
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for Solid-Phase Synthesis of a Cyclopropyl Peptidomimetic.
Conformational Analysis of Cyclopropyl Peptidomimetics
Understanding the three-dimensional structure of cyclopropyl peptidomimetics is crucial for establishing structure-activity relationships (SAR) and for rational drug design. A combination of spectroscopic and computational methods is typically employed.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-phase conformation of these molecules.[10][17][18]
-
1D NMR: Proton (¹H) NMR provides information on the local chemical environment of each proton. The coupling constants (J-values) between vicinal protons on the cyclopropane ring and adjacent carbons can provide insights into the dihedral angles and, consequently, the local conformation.[15]
-
2D NMR: Techniques like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to assign all proton and carbon signals and to identify through-space proximities between protons. NOE-derived distance restraints are particularly valuable for defining the overall three-dimensional fold of the peptidomimetic.[18]
3.2. X-ray Crystallography
When suitable crystals can be obtained, X-ray crystallography provides a high-resolution, solid-state structure of the peptidomimetic.[7][18] This information is invaluable for visualizing the precise bond angles, bond lengths, and the overall conformation imposed by the cyclopropane ring. It also serves as a benchmark for validating computational models.[13]
3.3. Computational Modeling
Molecular mechanics and quantum mechanics calculations are used to explore the conformational landscape of cyclopropyl peptidomimetics and to predict their low-energy conformations.[13][26] These theoretical models, when validated with experimental data from NMR or X-ray crystallography, can provide a detailed understanding of the conformational preferences of the molecule and can be used to guide the design of new analogs with improved properties.[18]
Applications and Case Studies in Drug Discovery
The unique properties of cyclopropyl peptidomimetics have led to their successful application in the development of inhibitors for various enzyme targets and as probes of peptide-protein interactions.
4.1. Protease Inhibitors
The inherent stability of the cyclopropane ring to proteolytic cleavage makes it an ideal scaffold for designing protease inhibitors.
-
HIV-1 Protease Inhibitors: Cyclopropane-based peptidomimetics have been designed to mimic the extended conformation of the substrate in the active site of HIV-1 protease.[18][27] These compounds have shown potent inhibitory activity, with Ki values in the nanomolar range.[18] The cyclopropane ring serves to pre-organize the pharmacophoric groups in the optimal orientation for binding, leading to high potency.[27]
-
Renin Inhibitors: Similarly, 1,2,3-trisubstituted cyclopropanes have been incorporated into renin inhibitors to mimic the β-strand conformation of the substrate.[10][11][28] These conformationally restricted analogs have demonstrated significant inhibitory activity against renin, an important target for the treatment of hypertension.[11]
4.2. Probing Protein-Protein Interactions
Cyclopropyl peptidomimetics are also valuable tools for studying protein-protein interactions. By systematically varying the stereochemistry of the cyclopropane ring, researchers can probe the specific conformational requirements for binding to a target protein.[10] This information can be used to design more potent and selective modulators of these interactions. For instance, cyclopropane-derived phosphotyrosine mimics have been used to study the binding of peptides to SH2 domains.[10]
4.3. Enhancing Cell Permeability
The incorporation of cyclopropane tethers into cyclic peptides has been shown to drastically enhance their cell permeability.[17] The conformational restriction imposed by the cyclopropane ring can favor a conformation that minimizes the exposure of polar groups and facilitates passive diffusion across the cell membrane.[17]
Experimental Protocols for Evaluation
5.1. In Vitro Metabolic Stability Assays
Assessing the metabolic stability of a new cyclopropyl peptidomimetic is a critical step in its development. In vitro assays using liver microsomes or hepatocytes are commonly employed for this purpose.[16][29][30]
Protocol: Liver Microsomal Stability Assay [29][30]
-
Incubation: Incubate the test compound (typically at a final concentration of 1 µM) with liver microsomes (e.g., human, rat; ~0.5 mg/mL protein) in a phosphate buffer (pH 7.4) containing a NADPH-regenerating system at 37 °C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
| Parameter | Description | Typical Units |
| Test Compound Concentration | The initial concentration of the peptidomimetic in the assay. | µM |
| Microsomal Protein Concentration | The concentration of liver microsomal protein in the incubation. | mg/mL |
| Incubation Temperature | The temperature at which the assay is performed. | °C |
| In Vitro Half-life (t½) | The time it takes for 50% of the compound to be metabolized. | min |
| Intrinsic Clearance (CLint) | The rate of metabolism by the liver enzymes, normalized to the amount of enzyme. | µL/min/mg protein |
Table 1: Typical Parameters for a Liver Microsomal Stability Assay.
5.2. Biochemical Assays for Target Engagement
To determine the potency of a cyclopropyl peptidomimetic against its intended target, a variety of biochemical assays can be employed. The specific assay will depend on the nature of the target. For enzyme inhibitors, this is often an enzyme inhibition assay.
Protocol: Enzyme Inhibition Assay (General)
-
Assay Setup: In a microplate well, combine the enzyme, a suitable substrate (often fluorogenic or chromogenic), and the assay buffer.
-
Inhibitor Addition: Add the cyclopropyl peptidomimetic at various concentrations. Include a control with no inhibitor.
-
Initiation and Incubation: Initiate the reaction (e.g., by adding a cofactor) and incubate at a controlled temperature for a specific period.
-
Detection: Measure the product formation over time using a plate reader (e.g., fluorescence or absorbance).
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentration. Fit the data to an appropriate equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Conclusion
Cyclopropyl peptidomimetics represent a mature and highly effective strategy in modern drug discovery. The cyclopropane ring provides a robust means of conferring conformational rigidity and metabolic stability, two of the most significant hurdles in the development of peptide-based therapeutics.[1][4][12] The continued development of novel synthetic methods for accessing diverse cyclopropyl amino acids and their incorporation into increasingly complex molecular architectures will undoubtedly expand the utility of this remarkable chemical entity.[31][32] As our understanding of the intricate relationship between conformation and biological activity grows, the rational design of cyclopropyl peptidomimetics will continue to be a cornerstone of efforts to create the next generation of highly potent and selective drugs.
References
- Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC. (n.d.).
- Expedient Synthesis of Cyclopropane α-Amino Acids by the Catalytic Asymmetric Cyclopropanation of Alkenes Using Iodonium Ylides Derived from Methyl Nitroacetate - ACS Publications. (2005, December 1).
- Helix-forming aliphatic homo-δ-peptide foldamers based on the conformational restriction effects of cyclopropane - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Synthetic Approaches to Cyclopropyl Peptidomimetics as 20s Proteasome Inhibitors. (n.d.).
- Three-Step Synthesis of Cyclopropyl Peptidomimetics | Organic Letters - ACS Publications. (2011, August 24).
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
- Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides - PubMed. (2017, March 2).
- WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents. (n.d.).
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - MDPI. (2023, July 26).
- Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (n.d.).
- Synthesis of Cyclopropane α-Amino Acids. (2025, July 23).
- Synthesis and Properties of Cyclopropane-Derived Peptidomimetics - ACS Publications. (2006, May 23).
- Cyclopropane-derived Peptidomimetics. Design, Synthesis, Evaluation, and Structure of Novel HIV-1 Protease Inhibitors - PubMed. (n.d.).
- Peptidomimetics, a synthetic tool of drug discovery - PMC - NIH. (n.d.).
- Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Ras Farnesyltransferase Inhibitors | The Journal of Organic Chemistry - ACS Publications. (2001, February 2).
- EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents. (n.d.).
- Peptidomimetics as next – generation therapeutic applications. (2025, October 29).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.).
- (a) Conformational restriction by steric effects due to the structural... - ResearchGate. (n.d.).
- Helix-forming aliphatic homo-δ-peptide foldamers based on the conformational restriction effects of cyclopropane - RSC Publishing. (2022, November 18).
- Cyclopropane-Based Peptidomimetics Mimicking Wide-Ranging Secondary Structures of Peptides: Conformational Analysis and Their Use in Rational Ligand Optimization - PubMed. (2017, March 2).
- Peptidomimetic - PeptiFinder. (n.d.).
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007, December 13).
- How to Enhance the Pharmacokinetic Stability of Peptides?. (n.d.).
- Peptides to Peptidomimetics: A Strategy Based on the Structural Features of Cyclopropane. (n.d.).
- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC. (2020, May 14).
- Peptidomimetics in Drug Discovery - AZoLifeSciences. (2023, February 24).
- 1.6: Drug Modifications to Improve Stability - Chemistry LibreTexts. (2024, December 29).
- Role of peptidomimetics for new drug discovery - World Journal of Advanced Research and Reviews. (2022, November 2).
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (2016, October 13).
- Metabolic Stability Analysis of Peptide Drug. (n.d.).
- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020, May 13).
- 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed. (n.d.).
- Synthesis and properties of cyclopropane-derived peptidomimetics - PubMed - NIH. (2006, July 15).
- 1,2,3-Trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (2023, October 9).
- Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC. (n.d.).
- Visualized and Quantitative Conformational Analysis of Peptidomimetics | ACS Omega. (2021, September 27).
- Cyclopropane-Derived Peptidomimetics. Design, Synthesis, Evaluation, and Structure of Novel HIV-1 Protease Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Peptidomimetics : A New Era in Drug Discovery - Journal of Pharmaceutical Research. (2025, September 1).
- The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (2020, August 26).
- Peptidomimetics in Drug Discovery: Challenges, Strategies and TherapeuticApplication. (2024, November 2).
Sources
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. peptifinder.com [peptifinder.com]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. Helix-forming aliphatic homo-δ-peptide foldamers based on the conformational restriction effects of cyclopropane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Helix-forming aliphatic homo-δ-peptide foldamers based on the conformational restriction effects of cyclopropane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclopropane-Based Peptidomimetics Mimicking Wide-Ranging Secondary Structures of Peptides: Conformational Analysis and Their Use in Rational Ligand Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 16. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review | MDPI [mdpi.com]
- 21. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 22. researchgate.net [researchgate.net]
- 23. peptide.com [peptide.com]
- 24. jpt.com [jpt.com]
- 25. luxembourg-bio.com [luxembourg-bio.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Metabolic Stability Analysis of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 30. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 31. Synthetic Approaches to Cyclopropyl Peptidomimetics as 20s Proteasome Inhibitors - ProQuest [proquest.com]
- 32. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of Cyclopropane Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Conformational Constraint
In the landscape of modern drug discovery and peptide science, the precise control of molecular architecture is paramount. Cyclopropane-containing amino acids represent a uniquely powerful class of non-proteinogenic building blocks. The inherent strain and rigidity of the three-membered ring impart significant conformational constraints on the peptide backbone and side chains.[1][2] This pre-organization can lead to a dramatic enhancement in biological activity, receptor selectivity, and metabolic stability by locking the molecule into its bioactive conformation.[3][4][5] The cyclopropyl moiety is a common motif in bioactive natural products and has been successfully incorporated into pharmaceuticals, such as the Hepatitis C protease inhibitor Grazoprevir.[4]
This guide provides an in-depth exploration of key, field-proven methodologies for the asymmetric synthesis of these valuable derivatives. We will move beyond a simple recitation of steps to explain the underlying principles and rationale, empowering researchers to not only apply these protocols but also to adapt and troubleshoot them effectively. The focus is on robust and highly stereoselective methods, including transition-metal-catalyzed cyclopropanation and substrate-controlled diastereoselective approaches.
Core Synthetic Strategies: A Mechanistic Overview
The asymmetric construction of the cyclopropane ring is the critical challenge. The primary strategies can be broadly categorized based on the nature of the carbene or carbenoid equivalent and the method of stereochemical control.
Transition Metal-Catalyzed Cyclopropanation
This is one of the most powerful and versatile methods for forming cyclopropanes.[6] The reaction involves the catalytic decomposition of a diazo compound or an equivalent precursor by a transition metal complex to form a transient metal-carbene intermediate. This electrophilic carbene is then transferred to an alkene. Asymmetric synthesis is achieved by employing a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the approach of the alkene and controls the stereochemistry of the product.
Mechanism: Chiral Catalyst-Controlled Carbene Transfer
The generally accepted mechanism for a rhodium-catalyzed cyclopropanation is depicted below. A chiral dirhodium(II) carboxylate, such as Rh₂(S-DOSP)₄, reacts with a diazoacetate to release dinitrogen and form a chiral rhodium-carbene intermediate. The alkene then approaches this intermediate. The facial selectivity (enantioselectivity) and the cis/trans selectivity (diastereoselectivity) are dictated by the steric and electronic properties of the chiral ligand, which creates a preferential orientation for the approaching alkene to minimize steric hindrance.[2][7]
Caption: Fig 1. Catalytic cycle for Rh-catalyzed cyclopropanation.
Copper(I) complexes, particularly with chiral bis(oxazoline) (BOX) ligands, are also highly effective and offer a complementary approach.[1][8] These systems can be used with diazo compounds or, advantageously, with iodonium ylides generated in situ, which can be safer alternatives to potentially explosive diazo reagents.[8]
Diastereoselective Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic method that utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to deliver a methylene group to an alkene.[5][9][10] The reaction is stereospecific, meaning the geometry of the alkene is retained in the cyclopropane product. Asymmetric induction can be achieved by using a chiral substrate, where a resident chiral center directs the approach of the reagent.
Mechanism: Substrate-Directed Methylene Transfer
In the context of synthesizing cyclopropane amino acid precursors, chiral allylic alcohols are ideal substrates. The hydroxyl group coordinates to the zinc atom of the Simmons-Smith reagent, delivering the methylene group to the same face of the double bond (syn-directing effect).[9][11] This chelation-controlled transition state is key to the high diastereoselectivity observed. The choice of reagent is critical; the Furukawa modification (Et₂Zn/CH₂I₂) often provides superior results for less nucleophilic alkenes.[5][10]
Caption: Fig 2. Chelation control in Simmons-Smith reaction.
Experimental Protocols and Application Data
Protocol 1: Copper-Catalyzed Asymmetric Cyclopropanation of Styrene using an In Situ Generated Iodonium Ylide
This protocol is adapted from the work of Charette et al. and provides a highly enantioselective route to nitrocyclopropane esters, which are versatile precursors to cyclopropane amino acids.[8] The use of an iodonium ylide generated in situ from iodosobenzene and methyl nitroacetate avoids the isolation of potentially unstable carbene precursors.
Materials:
-
Copper(I) chloride (CuCl)
-
Silver hexafluoroantimonate (AgSbF₆)
-
(S,S)-2,2-Bis(4-phenyl-2-oxazoline)propane (Ph-BOX ligand)
-
Iodosobenzene (PhIO)
-
Methyl nitroacetate
-
Styrene
-
Sodium Carbonate (Na₂CO₃, anhydrous powder)
-
4Å Molecular Sieves (powdered, activated)
-
Benzene (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Catalyst Pre-formation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add CuCl (3.9 mg, 0.04 mmol, 2 mol%) and AgSbF₆ (13.7 mg, 0.04 mmol, 2 mol%).
-
Add anhydrous benzene (5 mL) and stir the suspension for 30 minutes at room temperature. The color may change, indicating salt metathesis.
-
In a separate vial, dissolve the Ph-BOX ligand (17.1 mg, 0.044 mmol, 2.2 mol%) in anhydrous benzene (5 mL).
-
Transfer the ligand solution to the copper salt suspension via cannula. Stir the resulting mixture for 1 hour at room temperature to form the active chiral catalyst complex.
-
-
Reaction Setup:
-
To a separate, larger flame-dried Schlenk flask equipped with a stir bar, add powdered 4Å molecular sieves (500 mg) and anhydrous sodium carbonate (424 mg, 4.0 mmol).
-
Add methyl nitroacetate (238 mg, 2.0 mmol, 1.0 equiv) and iodosobenzene (484 mg, 2.2 mmol, 1.1 equiv).
-
Add anhydrous benzene (10 mL) followed by styrene (1.15 mL, 10.0 mmol, 5.0 equiv).
-
-
Cyclopropanation Reaction:
-
Transfer the prepared catalyst solution to the reaction mixture via cannula.
-
Stir the reaction vigorously at room temperature for 3-5 hours. Monitor the reaction progress by TLC (e.g., 20% EtOAc/hexanes), observing the consumption of methyl nitroacetate.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by filtering the mixture through a short plug of silica gel, eluting with ethyl acetate (50 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., gradient elution from 5% to 20% ethyl acetate in hexanes) to yield the nitrocyclopropane carboxylate product.
-
-
Conversion to Amino Ester:
-
The resulting nitrocyclopropane can be reduced to the corresponding amino ester. Dissolve the purified product in methanol. Add an excess of Zinc dust and ammonium chloride solution. Stir vigorously until the nitro group is fully reduced (monitor by TLC). Filter and purify to obtain the cyclopropane α-amino ester.
-
Representative Data:
| Alkene Substrate | Yield (%) | d.r. (trans:cis) | ee (%) (trans) |
| Styrene | 84 | 95:5 | 96 |
| 4-Chlorostyrene | 75 | 94:6 | 97 |
| 4-Methylstyrene | 81 | 95:5 | 95 |
| 2-Vinylnaphthalene | 78 | 93:7 | 97.5 |
| 1,1-Diphenylethylene | 65 | - | 93 |
| (Data adapted from Moreau, B.; Charette, A. B. J. Am. Chem. Soc. 2005, 127, 18014-18015)[8] |
Protocol 2: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Allylic Alcohol
This protocol demonstrates the substrate-controlled synthesis of a syn-cyclopropylmethanol, a precursor for cyclopropane amino acids, based on the directing effect of a chiral hydroxyl group. This method is adapted from established procedures for Simmons-Smith reactions.[9]
Materials:
-
(E)-Hex-2-en-1-ol (or other chiral allylic alcohol)
-
Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a stir bar, thermometer, and argon inlet, add anhydrous dichloromethane (20 mL).
-
Add the chiral allylic alcohol, (E)-Hex-2-en-1-ol (1.0 g, 10 mmol, 1.0 equiv).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
Slowly add diethylzinc solution (1.0 M in hexanes, 12 mL, 12 mmol, 1.2 equiv) dropwise via syringe over 15 minutes. Vigorous gas (ethane) evolution will be observed as the zinc alkoxide forms.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
Add diiodomethane (1.21 mL, 15 mmol, 1.5 equiv) dropwise over 20 minutes. The reaction is exothermic; maintain the internal temperature below 5 °C.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by the very slow, dropwise addition of saturated aqueous NH₄Cl (20 mL). Caution: The quenching of excess diethylzinc is highly exothermic and produces gas. Add the quenching agent slowly to maintain control.
-
Once gas evolution ceases, transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with ethyl acetate/hexanes) to afford the pure syn-cyclopropylmethanol. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.
-
Representative Data:
| Allylic Alcohol Substrate | Yield (%) | Diastereomeric Ratio (d.r.) |
| (E)-Hex-2-en-1-ol | 72 | >20:1 |
| (Z)-Hex-2-en-1-ol | 85 | >50:1 |
| Cinnamyl alcohol | 78 | >20:1 |
| Geraniol | 65 (mono-cyclopropanation) | >10:1 |
| (Data representative of typical Simmons-Smith reactions of allylic alcohols)[9] |
Conclusion and Future Outlook
The asymmetric synthesis of cyclopropane amino acids is a dynamic and enabling field within chemical and pharmaceutical sciences. The protocols detailed herein, based on transition-metal catalysis and substrate-controlled diastereoselection, provide robust and reliable pathways to these high-value compounds. The choice of method depends on the desired stereoisomer, available starting materials, and scalability requirements. Future developments will likely focus on expanding the substrate scope, developing more sustainable catalysts using earth-abundant metals, and applying these building blocks to create novel peptidomimetics and therapeutic agents with enhanced properties.
References
-
Moreau, B.; Charette, A. B. Expedient Synthesis of Cyclopropane α-Amino Acids by the Catalytic Asymmetric Cyclopropanation of Alkenes Using Iodonium Ylides Derived from Methyl Nitroacetate. J. Am. Chem. Soc.2005 , 127 (51), 18014–18015. [Link]
-
Davies, H. M. L.; Valtcheva, N. D.; Ripka, W. C. D2-Symmetric Dirhodium Catalyst Derived from a 1,2,2-Triarylcyclopropanecarboxylate Ligand: Design, Synthesis and Application. Organic Chemistry Portal. [Link]
-
Doyle, M. P.; Phillips, I. M. Chiral Dirhodium(II) Carboxamidates for Catalytic Asymmetric Synthesis. ACS Symposium Series, 2004 , 1-13. [Link]
-
Ghanem, A.; Müller, P. On the Structure of Chiral Dirhodium(II) Carboxylate Catalysts: Stereoselectivity Relevance and Insights. Catalysts, 2017 , 7(12), 347. [Link]
-
Ghanem, A.; Müller, P.; Bernardinelli, G. Design and Synthesis of Novel Chiral Dirhodium(II) Carboxylate Complexes for Asymmetric Cyclopropanation Reactions. Chemistry, 2016 , 22(10), 3349-3353. [Link]
-
Moreau, B.; Charette, A. B. Expedient Synthesis of Cyclopropane α-Amino Acids by the Catalytic Asymmetric Cyclopropanation of Alkenes Using Iodonium Ylides Derived from Methyl Nitroacetate. J. Am. Chem. Soc.2005 , 127, 18014-18015. [Link]
-
Toshima, H.; Ichihara, A. Asymmetric Total Syntheses of (+)-Coronafacic Acid and (+)-Coronatine. Bioscience, Biotechnology, and Biochemistry, 1997 , 61(4), 716-721. [Link]
-
Ma, X.; Beard, A. M.; Burgess, S. A.; et al. Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides. J. Org. Chem.2020 , 85(3), 1556-1566. [Link]
-
Doyle, M. P.; Pieters, R. J.; Martin, S. F.; et al. Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. J. Am. Chem. Soc.1991 , 113(4), 1423–1424. [Link]
-
Tao, J.; Murphy, G. K. Applications of Iodonium Ylides for Donor-Acceptor Cyclopropane Synthesis. UWSpace. [Link]
-
Wolf, D.; Starmann, S.; Humpf, H.-U.; et al. One-pot synthesis and chiral analysis of cyclopropane derivatives. Chirality, 2005 , 17(1), 35-42. [Link]
-
Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. Asymmetric Synthesis of Three-Membered Rings. Wiley-VCH, 2008 . [Link]
-
Toshima, H.; Nara, S.; Ichihara, A. Asymmetric Total Syntheses of (+)-Coronafacic Acid and (+)-Coronatine. Bioscience, Biotechnology, and Biochemistry, 1997 , 61(4), 716-721. [Link]
-
Toshima, H.; Nara, S.; Ichihara, A. Asymmetric Total Syntheses of (+)-Coronafacic Acid and (+)-Coronatine. Oxford Academic, 1997 . [Link]
-
Charette, A. B.; Wurz, R. P. An Expedient and Practical Method for the Synthesis of A Diverse Series of Cyclopropane α-Amino Acids and Amines. Request PDF. [Link]
-
MacKay, J. A.; et al. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Org. Lett., 2025 . [Link]
-
Zhu, S.; et al. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. J. Am. Chem. Soc., 2021 . [Link]
-
Fokin, V. V.; et al. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
-
Murphy, G. K.; et al. Metal-free intermolecular cyclopropanation between alkenes and iodonium ylides mediated by PhI(OAc)2·Bu4NI. Chem. Commun., 2017 , 53, 9004-9007. [Link]
-
Walsh, P. J.; et al. Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. J. Am. Chem. Soc., 2008 , 130(44), 14561–14572. [Link]
-
Aïssa, C.; et al. Iridium-Catalysed Asymmetric Cyclopropanation of Sulfoxonium Ylides. The University of Liverpool Repository, 2024 . [Link]
-
Charette, A. B.; Lebel, H. Stereoselective Cyclopropanation Reactions. Chem. Rev., 2003 , 103(4), 977-1050. [Link]
-
Trost, B. M.; Kalnmals, C. A. Synthesis of (±)‐coronamic acid. ResearchGate. [Link]
-
Davies, H. M. L.; et al. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catal., 2024 , 14(9), 6423-6431. [Link]
- Stammer, C. H. The synthesis of cyclopropane amino acids and peptides.
-
de la Torre, J. G.; et al. Synthesis, Immobilization and Catalytic Activity of a Copper(II) Complex with a Chiral Bis(oxazoline). Molecules, 2014 , 19(8), 12004-12017. [Link]
-
Zhang, Y.; et al. Copper-catalyzed regio- and enantioselective aminoboration of alkylidenecyclopropanes: the synthesis of cyclopropane-containing β-aminoalkylboranes. Chem. Commun., 2019 , 55, 12648-12651. [Link]
-
Reisman, S. E.; et al. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole). Organic Syntheses, 2020 , 97, 172-188. [Link]
Sources
- 1. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 2. D2-Symmetric Dirhodium Catalyst Derived from a 1,2,2-Triarylcyclopropanecarboxylate Ligand: Design, Synthesis and Application [organic-chemistry.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simmons-Smith Cyclopropanation Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 6. Metal-free intermolecular cyclopropanation between alkenes and iodonium ylides mediated by PhI(OAc)2·Bu4NI - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Cyclopropylmethyl Group as a Key Structural Motif in Drug Discovery
Abstract
The cyclopropylmethyl (CPM) moiety has become a privileged structural unit in modern medicinal chemistry. Its unique stereoelectronic properties, arising from the inherent strain of the three-membered ring, confer significant advantages in drug design. These benefits include enhanced metabolic stability by masking sites of oxidative metabolism, improved potency through conformational constraint of flexible molecules, and optimized target-binding interactions.[1][2] Consequently, the CPM group is a feature in numerous FDA-approved drugs and a wide array of clinical candidates, spanning therapeutic areas from opioid antagonists to antiviral agents.[3] However, the efficient and selective introduction of this group presents unique synthetic challenges. This guide provides an in-depth analysis of key synthetic methodologies for introducing the N-cyclopropylmethyl group, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in drug development.
Section 1: Foundational Synthetic Strategies for N-Cyclopropylmethylation
The installation of a cyclopropylmethyl group onto a nitrogen atom is a common and critical transformation. The choice of method depends on factors such as substrate scope, functional group tolerance, scalability, and the desired point of introduction in the synthetic sequence. We will explore two cornerstone methods: direct alkylation and reductive amination.
Method A: Direct N-Alkylation with Cyclopropylmethyl Halides
Direct alkylation is a straightforward and widely used method based on the nucleophilic substitution (SN2) reaction between an amine and a cyclopropylmethyl halide (e.g., bromide or chloride).
Causality and Experimental Choices:
-
Mechanism: The reaction proceeds via a classical SN2 pathway where the amine's lone pair of electrons attacks the electrophilic carbon of the cyclopropylmethyl halide, displacing the halide ion.
-
Base: A non-nucleophilic base is essential to neutralize the hydrohalic acid byproduct, driving the reaction to completion. The choice of base (e.g., K₂CO₃, NaHCO₃, or an organic base like triethylamine) depends on the substrate's acid sensitivity and solubility. Carbonates are often preferred for their low cost and ease of removal.
-
Solvent: Polar aprotic solvents such as Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are ideal as they effectively solvate the cation of the base while poorly solvating the halide anion, thereby increasing the nucleophilicity of the amine.
-
Temperature: Moderate heating (40-80 °C) is often required to achieve a reasonable reaction rate, though this must be balanced against potential side reactions.
Workflow for Direct N-Alkylation
Caption: A typical experimental workflow for direct N-alkylation.
Protocol 1: Synthesis of Methyl 2-((cyclopropylmethyl)amino)acetate
This protocol details the N-alkylation of glycine methyl ester hydrochloride, a common amino acid derivative, to yield the title compound.
Materials:
-
Glycine methyl ester hydrochloride
-
Cyclopropylmethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add glycine methyl ester hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile.
-
Stir the resulting suspension vigorously at room temperature for 15 minutes.
-
Add cyclopropylmethyl bromide (1.2 eq) to the suspension via syringe.
-
Heat the reaction mixture to 60 °C and maintain for 12-18 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts through a pad of celite, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure product.
Data Summary:
| Parameter | Description |
| Reactants | Glycine methyl ester HCl, Cyclopropylmethyl bromide |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Acetonitrile (MeCN) |
| Temperature | 60 °C |
| Typical Yield | 70-85% |
| Purification | Silica Gel Chromatography |
Method B: Reductive Amination with Cyclopropanecarboxaldehyde
Reductive amination is a powerful and versatile method for forming C-N bonds. It involves the reaction of an amine with an aldehyde (or ketone) to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine.
Causality and Experimental Choices:
-
Mechanism: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of cyclopropanecarboxaldehyde, followed by dehydration to form a transient iminium ion. This electrophilic intermediate is then selectively reduced by a mild reducing agent.
-
Reducing Agent: The key to success is the choice of a reducing agent that chemoselectively reduces the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is mild, tolerant of most functional groups, and does not readily reduce aldehydes or ketones at an appreciable rate. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.
-
Solvent: Chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are commonly used. Acetic acid is often added as a catalyst to facilitate iminium ion formation.
Reaction Mechanism for Reductive Amination
Caption: The two-stage mechanism of reductive amination.
Protocol 2: General Procedure for Reductive Amination
Materials:
-
Primary or secondary amine (1.0 eq)
-
Cyclopropanecarboxaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
Dissolve the amine substrate in DCE or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add cyclopropanecarboxaldehyde to the solution. If the amine is an acid salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine to free the amine.
-
(Optional) Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate iminium formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride in portions over 10-15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 4-24 hours.
-
Self-Validation: Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 2: Advanced & Enzymatic Approaches
While classical methods are robust, modern drug discovery often requires highly selective, late-stage functionalization under exceptionally mild conditions. Enzymatic methods are at the forefront of this effort.
Enzymatic Cyclopropylmethylation using a SAM Analogue
Recent breakthroughs have demonstrated the use of engineered methyltransferase enzymes for cyclopropylmethylation.[1][3]
-
Mechanism: This strategy relies on a synthetic analogue of S-adenosylmethionine (SAM), the universal methyl donor in biology. A cyclopropylmethyl-S-adenosylmethionine (CPM-SAM) analogue is synthesized enzymatically.[1][3] An engineered methyltransferase enzyme then specifically recognizes both the CPM-SAM analogue and the target substrate, catalyzing the selective transfer of the cyclopropylmethyl group to a nucleophilic atom (N, O, S, or C) on the substrate.[4]
-
Advantages: This approach offers unparalleled selectivity, can be performed in aqueous media at room temperature, and is ideal for complex molecules where traditional methods would fail due to functional group incompatibility.[1] This demonstrates the potential for late-stage incorporation of the CPM group into bioactive molecules.[1][4]
Enzymatic Transfer Cycle
Caption: Catalytic cycle for enzymatic cyclopropylmethylation.
Section 3: Characterization
Unequivocal confirmation of successful cyclopropylmethylation is achieved through standard spectroscopic techniques.
-
¹H NMR: The cyclopropylmethyl group gives rise to highly characteristic signals in the upfield region of the spectrum.
-
Methylene protons (-CH₂-N): A doublet typically appears between 2.2-2.8 ppm.
-
Methine proton (-CH-): A multiplet is observed far upfield, usually between 0.3-0.8 ppm.
-
Cyclopropyl protons (-CH₂- on ring): Two distinct multiplets are seen even further upfield, often between 0.0-0.5 ppm.
-
-
¹³C NMR: The carbons of the CPM group also have distinct chemical shifts.
-
Methylene carbon (-CH₂-N): ~55-65 ppm.
-
Methine carbon (-CH-): ~8-15 ppm.
-
Cyclopropyl carbons (-CH₂- on ring): ~2-8 ppm.
-
-
Mass Spectrometry (MS): The molecular weight of the product will increase by 55.06 Da (the mass of a C₄H₇ fragment) compared to the starting amine.
References
-
Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol | Request PDF. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
-
Understanding the Reactivity of C-Cyclopropyl-N-Methylnitrone Participating in [3+2] Cycloaddition Reactions Towards Styrene with a Molecular Electron Density Theory Perspective. (2022). Journal of the Mexican Chemical Society. Retrieved February 14, 2024, from [Link]
-
Zhang, Z., et al. (2021). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Molecules. Available at: [Link]
-
Zhuang, Z., & Yu, J.-Q. (2020). Pd(II)-Catalyzed Enantioselective γ-C(sp3)−H Functionalizations of Free Cyclopropylmethylamines. Journal of the American Chemical Society. Available at: [Link]
-
Wang, F., et al. (2025). Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor. Chemical Science. Available at: [Link]
-
Zhuang, Z., & Yu, J.-Q. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society. Available at: [Link]
-
Pd(II)-Catalyzed Enantioselective C(sp 3 )–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. (2022). ResearchGate. Retrieved February 14, 2024, from [Link]
-
Methyl 2-[(cyclopropylmethyl)amino]acetate (C7H13NO2). (n.d.). PubChem. Retrieved February 14, 2024, from [Link]
-
Wang, F., et al. (2025). Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor. Chemical Science. Available at: [Link]
-
Wang, F., et al. (2025). Cyclopropylmethyl S-adenosyl-l-methionine. Semantic Scholar. Retrieved February 14, 2024, from [Link]
-
Ornstein, P. L., et al. (1991). Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid. Journal of Medicinal Chemistry. Available at: [Link]
-
He, J., et al. (2015). Palladium(II)-catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines. Angewandte Chemie International Edition. Available at: [Link]
-
Vomstein, T., et al. (2016). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. Available at: [Link]
-
Watson, C. S., et al. (2016). Synthesis of Menthol Glycinates and Their Potential as Cooling Agents. Molecules. Available at: [Link]
-
Krasikova, O. (2015). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Journal of General Chemistry. Retrieved February 14, 2024, from [Link]
- Wang, P. X., et al. (2011). N-Alkylation of Opiates. Google Patents.
-
Methyl 2-[(cyclopropylmethyl)amino]acetate 100mg. (n.d.). Dana Bioscience. Retrieved February 14, 2024, from [Link]
-
Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. (n.d.). UCL Discovery. Retrieved February 14, 2024, from [Link]
-
Synthesis of N-Alkyl Amino Acids. (n.d.). Monash University. Retrieved February 14, 2024, from [Link]
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved February 14, 2024, from [Link]
-
Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. (2024). Beilstein Journal of Organic Chemistry. Retrieved February 14, 2024, from [Link]
-
Reaction mechanism for the N‐methylation of amines. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
Sources
- 1. Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor - Chemical Science (RSC Publishing) [pubs.rsc.org]
Enzymatic synthesis of cyclopropyl-containing molecules
Application Note: Enzymatic Synthesis of Cyclopropyl-Containing Molecules via Heme-Dependent Carbene Transfer
Introduction
Cyclopropane rings are privileged structural motifs in modern pharmacophores, imparting metabolic stability and rigid conformational constraints to drug candidates (e.g., Ticagrelor, Levomilnacipran, Grazoprevir). Historically, the synthesis of chiral cyclopropanes relied on transition-metal catalysis (Rh, Ru, Cu) or the Simmons-Smith reaction, often requiring hazardous reagents and lacking tunable stereocontrol.
This guide details the enzymatic cyclopropanation of olefins using engineered heme-dependent proteins. Unlike natural P450 monooxygenation, which transfers an oxygen atom (oxene), these engineered variants act as carbene transferases . By replacing the activated oxygen species with a carbene derived from a diazo precursor, these enzymes catalyze the formation of C–C bonds with exquisite diastereo- and enantioselectivity not easily achievable by small-molecule catalysts.
Mechanistic Principles & Enzyme Selection
The Carbene Transfer Mechanism
The reaction proceeds via a non-native catalytic cycle. The heme iron (Fe) is reduced from Fe(III) to Fe(II). Instead of binding dioxygen, the ferrous heme reacts with a diazo compound (e.g., ethyl diazoacetate, EDA). Nitrogen (
Key Mechanistic Shift:
-
Native Function:
(Oxene transfer) -
Engineered Function:
(Carbene transfer)
The Enzyme Toolbox
Selection of the correct scaffold is critical for process success.
| Feature | Cytochrome P450 (e.g., BM3) | Myoglobin (Mb) | Cytochrome c (Cyt c) |
| Native Ligand | Cysteine (Thiolate) | Histidine (Imidazole) | Methionine/Histidine |
| Reductant | NADPH (via reductase domain) | Chemical ( | Chemical or Light |
| Key Variants | "P411" (Cys | Mb(H64V, V68A) .[5][6][7][8] Destabilizes distal pocket to allow diazo entry. | Rma Cyt c . High stability; excellent for Si-H insertion and cyclopropanation. |
| Pros | High turnover numbers (TTN); genetically encoded reductase. | Robust; soluble; no cofactor regeneration needed (if using dithionite). | Extremely stable (thermostable); tolerates organic cosolvents. |
| Cons | Complex protein engineering; NADPH cost. | Requires exogenous reductant or photocatalysis. | Lower native activity; requires extensive evolution. |
Visualization: The Catalytic Cycle
Figure 1: The catalytic cycle of heme-dependent enzymatic cyclopropanation.[7][9] The iron-carbenoid intermediate is the key reactive species.
Safety Protocol: Handling Diazo Reagents
WARNING: Diazo compounds (e.g., EDA, diazoacetonitrile) are potentially explosive and toxic.[10]
-
Engineering Control: All manipulations must occur in a functioning fume hood.
-
Temperature: Store diazo reagents at -20°C or -80°C. Never rotary evaporate diazo solutions to dryness; keep them in solution (e.g., DCM or Toluene).
-
Quenching: Quench excess diazo compounds with acetic acid or 1M HCl before disposal.
-
Alternative: For large scale, generate diazo compounds in situ from hydrazones or stable precursors to maintain low steady-state concentrations.
Experimental Protocols
Protocol A: High-Throughput Screening (96-Well Plate)
Objective: To identify active P450 or Mb variants from a mutant library.
Reagents:
-
Buffer: 50 mM Potassium Phosphate (KPi), pH 8.0.
-
Cells: E. coli BL21(DE3) expressing P411 variants (grown in deep-well plates).
-
Substrate Stock: 0.5 M Styrene in Ethanol.
-
Diazo Stock: 0.5 M Ethyl Diazoacetate (EDA) in Ethanol.
-
Reductant: 10 mM NADPH (for P450s) or 100 mM Sodium Dithionite (for Mb).
Procedure:
-
Expression: Grow cells in 96-deep-well plates (1 mL TB media). Induce with 0.5 mM IPTG at
. Incubate 16h at 25°C. -
Lysis: Centrifuge (4000g, 10 min). Resuspend pellets in 400 µL Buffer containing 1 mg/mL lysozyme. Freeze-thaw x1.
-
Reaction Assembly (Anaerobic Chamber preferred):
-
To 400 µL lysate, add 10 µL Substrate Stock (Final: 12.5 mM).
-
Add 10 µL Diazo Stock (Final: 12.5 mM).
-
Add Reductant (Final: 1 mM NADPH or 10 mM Dithionite).
-
Note: If anaerobic chamber is unavailable, sparge buffers with Argon and seal plate with aluminum foil tape immediately.
-
-
Incubation: Shake at room temperature for 12 hours.
-
Work-up: Add 400 µL Ethyl Acetate containing internal standard (e.g., 1 mM trimethoxybenzene). Vortex vigorously. Centrifuge.
-
Analysis: Transfer organic layer to GC-MS or Chiral HPLC vials.
Protocol B: Preparative Scale Synthesis (Gram-Scale)
Objective: Synthesis of (1S, 2S)-trans-2-phenylcyclopropane-1-carboxylate (Levomilnacipran precursor).
System: Whole-cell catalysis (P411-CIS variant).[3] Whole cells protect the enzyme and regenerate NADPH via glucose metabolism.
Workflow Diagram:
Figure 2: Preparative workflow emphasizing the slow addition of diazo reagent.
Procedure:
-
Biocatalyst Prep: Resuspend E. coli pellet (from 1L culture) in 100 mL M9 minimal media + 1% Glucose.
should be high (~30-50). -
Deoxygenation: Transfer to a sealed flask. Sparge with Nitrogen for 30 mins.
-
Substrate: Add Styrene (1.04 g, 10 mmol).
-
Reaction:
-
Prepare EDA solution (10 mmol in 5 mL ethanol).
-
CRITICAL: Use a syringe pump to add EDA solution over 4–6 hours. Rapid addition causes heme destruction and dimerization of EDA (formation of fumarate/maleate).
-
-
Agitation: Stir gently at room temperature.
-
Quench & Extract: Once EDA is consumed (check by GC), extract 3x with Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexanes:EtOAc).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Heme bleaching (inactivation). | Reduce diazo feed rate. Increase cell density. Switch to "P411" serine-ligated variants (higher redox potential).[2] |
| Low Enantioselectivity | Background reaction (uncatalyzed). | Ensure no free iron/hemin is present. Use purified protein instead of lysate if background is high. |
| Product Inhibition | Cyclopropane binds active site. | Use a biphasic system (add 20% v/v isooctane) to sequester product. |
| O2 Inhibition | Incomplete anaerobicity. | Add an oxygen scavenging system (Glucose Oxidase + Catalase) to the buffer. |
References
-
Coelho, P. S., Brustad, E. M., Kannan, A., & Arnold, F. H. (2013). Olefin cyclopropanation via carbene transfer catalyzed by engineered cytochrome P450 enzymes.[3][11] Science, 339(6117), 307-310. Link
-
Wang, Z. J., Renata, H., Peck, N. E., Farwell, C. C., Coelho, P. S., & Arnold, F. H. (2014). Improved cyclopropanation activity of histidine-ligated cytochrome P450 enables the enantioselective formal synthesis of levomilnacipran.[11] Angewandte Chemie International Edition, 53(26), 6810-6813. Link
-
Bordeaux, M., Tyagi, V., & Fasan, R. (2015). Highly diastereoselective and enantioselective olefin cyclopropanation using engineered myoglobin-based catalysts. Angewandte Chemie International Edition, 54(6), 1744-1748. Link
-
Kan, S. B., Lewis, R. D., Chen, K., & Arnold, F. H. (2016). Directed evolution of cytochrome c for carbon–silicon bond formation: Bringing silicon to life.[3] Science, 354(6315), 1048-1051. Link
-
Brandt, J. C., & Wirth, T. (2009). Methyl-and ethyl-diazoacetate: safe handling and applications. Beilstein Journal of Organic Chemistry, 5, 26. (Safety Reference). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Serine-Substituted P450 Catalyzes Highly Efficient Carbene Transfer to Olefins In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Navigating the Unnatural Reaction Space: Directed Evolution of Heme Proteins for Selective Carbene and Nitrene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sas.rochester.edu [sas.rochester.edu]
- 6. sas.rochester.edu [sas.rochester.edu]
- 7. Identification of Mechanism-Based Inactivation in P450-Catalyzed Cyclopropanation Facilitates Engineering of Improved Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclopropanation reactions by a class I unspecific peroxygenase - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00426H [pubs.rsc.org]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. sas.rochester.edu [sas.rochester.edu]
Application Notes & Protocols: Incorporating Cyclopropylmethyl 2-aminoacetate into Bioactive Scaffolds
Introduction: The Cyclopropylmethyl 2-aminoacetate Moiety as a Strategic Asset in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of enhanced potency, refined selectivity, and optimized pharmacokinetic profiles is paramount. A key strategy in this endeavor is the incorporation of unique structural motifs that confer advantageous properties to a lead compound. Among these, the cyclopropylmethyl 2-aminoacetate moiety has garnered significant attention as a versatile and impactful building block. The unique stereoelectronic properties of the cyclopropyl ring, combined with the synthetic accessibility of the aminoacetate handle, provide a powerful tool for medicinal chemists to overcome prevalent challenges in drug development.
The cyclopropyl group, the smallest carbocycle, possesses a high degree of ring strain, resulting in C-C bonds with significant p-character.[1][2] This feature allows for unique electronic interactions with biological targets that are not achievable with simple alkyl groups. Furthermore, the inherent rigidity of the cyclopropyl ring can conformationally constrain flexible molecules, reducing the entropic penalty upon binding to a target and thereby enhancing potency.[1][2] When this advantageous group is presented as a cyclopropylmethyl 2-aminoacetate, it becomes a readily integrable unit for modifying a wide array of bioactive scaffolds.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the strategic rationale for incorporating the cyclopropylmethyl 2-aminoacetate moiety, step-by-step protocols for its synthesis and conjugation to bioactive molecules, and methods for the characterization of the resulting compounds.
Strategic Rationale for Incorporation: Enhancing Drug-like Properties
The deliberate incorporation of the cyclopropylmethyl 2-aminoacetate unit into a bioactive scaffold is a strategic decision aimed at improving multiple facets of a drug candidate's profile. The primary motivations for this structural modification are outlined below.
Metabolic Stability
One of the most significant advantages conferred by the cyclopropyl group is its enhanced resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] The C-H bonds on a cyclopropyl ring have a higher bond dissociation energy compared to those in linear alkyl chains, making them less susceptible to enzymatic hydroxylation.[3] This can lead to a longer in vivo half-life, reduced clearance, and improved oral bioavailability. For instance, the replacement of a metabolically labile ethyl group with a cyclopropyl group can block a key metabolic pathway, thereby improving the overall pharmacokinetic profile of a drug candidate.
Conformational Rigidity and Potency
The rigid nature of the cyclopropyl ring can pre-organize a molecule into its bioactive conformation, which can lead to a significant increase in binding affinity for its biological target. By reducing the number of rotatable bonds, the entropic cost of binding is minimized, often translating to enhanced potency. This conformational constraint can also improve selectivity by favoring binding to the desired target over off-targets.
Physicochemical Properties and Bioavailability
The cyclopropyl group can be used to fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. It can serve as a bioisosteric replacement for other small alkyl groups or even unsaturated moieties, allowing for the optimization of solubility and permeability.
Novelty and Intellectual Property
The incorporation of the cyclopropylmethyl 2-aminoacetate moiety can lead to the creation of novel chemical entities with distinct structures, providing a strong foundation for new intellectual property and patent protection.
Data Presentation: Illustrative Impact of Cyclopropyl Incorporation
While specific quantitative data for cyclopropylmethyl 2-aminoacetate is highly dependent on the parent scaffold, the following table provides representative examples of how cyclopropyl groups have favorably impacted key drug properties in known clinical candidates.
| Drug Candidate/Analog Pair | Property Measured | Improvement with Cyclopropyl Group |
| IDO1 Inhibitor (Merck) | In vivo half-life | Increased |
| Risdiplam (Roche) | Basicity (pKa) | Lowered, reducing off-target liabilities |
| Pitavastatin | Metabolism | Diverted from CYP3A4 to less clinically significant pathways |
Synthesis of Cyclopropylmethyl 2-aminoacetate: A Proposed Protocol
Logical Workflow for Synthesis:
Caption: Proposed two-step synthesis of cyclopropylmethyl 2-aminoacetate.
Protocol 1: Synthesis of Boc-protected Cyclopropylmethyl 2-aminoacetate via Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the esterification of an alcohol with a carboxylic acid under mild conditions.[4][5]
Materials:
-
N-Boc-glycine
-
Cyclopropylmethanol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: To a solution of N-Boc-glycine (1.0 eq) and cyclopropylmethanol (1.2 eq) in anhydrous THF, add triphenylphosphine (1.5 eq) at 0 °C under an inert atmosphere.
-
Reagent Addition: Slowly add DIAD (1.5 eq) dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the Boc-protected cyclopropylmethyl 2-aminoacetate.
Protocol 2: Deprotection to Yield Cyclopropylmethyl 2-aminoacetate
The Boc protecting group can be readily removed under acidic conditions.
Materials:
-
Boc-protected cyclopropylmethyl 2-aminoacetate
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the Boc-protected intermediate (1.0 eq) in DCM.
-
Acid Addition: Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in dioxane and stir at room temperature.
-
Reaction Monitoring: Monitor the deprotection by TLC until the starting material is consumed (typically 1-4 hours).
-
Isolation: Concentrate the reaction mixture in vacuo to remove the excess acid and solvent. The resulting product is the corresponding salt (e.g., trifluoroacetate or hydrochloride) of cyclopropylmethyl 2-aminoacetate, which can often be used directly in subsequent coupling reactions after neutralization or by using an excess of a non-nucleophilic base.
Incorporation into Bioactive Scaffolds: Key Methodologies
The primary strategies for covalently linking cyclopropylmethyl 2-aminoacetate to a bioactive scaffold are through amide bond formation or reductive amination.
Protocol 3: Amide Bond Formation
This is a widely used and versatile method for coupling the amine of cyclopropylmethyl 2-aminoacetate with a carboxylic acid on the bioactive scaffold.
Experimental Workflow for Amide Coupling:
Caption: General workflow for amide bond formation.
Detailed Step-by-Step Procedure:
-
Activation: To a solution of the carboxylic acid-containing bioactive scaffold (1.0 eq) in an anhydrous solvent like DMF or DCM, add a coupling agent such as EDC (1.2 eq) and an additive like NHS (1.2 eq). Stir for 15-30 minutes at room temperature for pre-activation.
-
Coupling: Add cyclopropylmethyl 2-aminoacetate (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by LC-MS or TLC.
-
Workup and Purification: Upon completion, perform a standard aqueous workup, dry the organic layer, and purify the crude product by flash column chromatography.
Protocol 4: Reductive Amination
This method is employed when the bioactive scaffold contains an aldehyde or ketone functionality.
Experimental Workflow for Reductive Amination:
Caption: General workflow for reductive amination.
Detailed Step-by-Step Procedure:
-
Reaction Mixture: In a single pot, combine the carbonyl-containing bioactive scaffold (1.0 eq), cyclopropylmethyl 2-aminoacetate (1.2 eq), and a suitable solvent such as 1,2-dichloroethane (DCE).
-
Reduction: Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.
-
Reaction: Stir at room temperature and monitor by LC-MS or TLC.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate, perform an extractive workup, and purify by flash column chromatography.
Characterization of the Final Product
Rigorous characterization is essential to confirm the structure and purity of the newly synthesized molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The characteristic signals of the cyclopropyl protons (typically between 0-1 ppm in the ¹H NMR spectrum) and the newly formed amide or amine linkage should be unambiguously assigned.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and provide an accurate mass of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final product, which should typically be >95% for biological evaluation.
Conclusion
The incorporation of cyclopropylmethyl 2-aminoacetate into bioactive scaffolds is a potent strategy for enhancing the pharmacological properties of drug candidates. The unique structural and electronic features of the cyclopropyl group can lead to significant improvements in metabolic stability, potency, and overall ADME profile. The protocols outlined in this guide offer a practical framework for the synthesis of this valuable building block and its conjugation to diverse molecular architectures. As with all synthetic endeavors, careful optimization of reaction conditions and thorough characterization of the products are critical for success.
References
-
Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
-
The Chemistry of Cyclopropylmethanol: Applications in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. ResearchGate. [Link]
-
Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Arkivoc. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]
-
A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. Pure. [Link]
-
Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. SpringerLink. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]
-
Cyclopropyl Scaffold: A Generalist for Marketed Drugs. PubMed. [Link]
-
glycine ethyl ester hydrochloride. Organic Syntheses. [Link]
-
Improvements to metabolic stability through cyclopropyl modification. ResearchGate. [Link]
-
Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor. Chemical Science. [Link]
-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]
-
Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. [Link]
- Process for the preparation of cyclopropylmethanol.
-
Method for preparing cyclopropyl carbinol. Eureka | Patsnap. [Link]
- Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate.
-
N-alkylation of glycine. Reddit. [Link]
-
Alkylation of Glycine Derivatives through a Synergistic Single-Electron Transfer and Halogen-Atom Transfer Process. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cyclopropanation Optimization
Ticket ID: CYCLO-OPT-2024 Subject: Comprehensive Troubleshooting for Yield & Selectivity in Cyclopropanation Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Cyclopropanation Decision Matrix
Welcome to the Cyclopropanation Technical Support Center. Low yields in cyclopropanation are rarely due to a single factor; they typically stem from a mismatch between the substrate’s electronic bias and the carbene/carbenoid method selected.
Before troubleshooting specific protocols, verify your method selection against the Substrate-Method Compatibility Map below. A common error is applying Simmons-Smith conditions to electron-deficient alkenes without Lewis Acid modification, or using Rhodium catalysis on substrates with Lewis-basic sites that poison the catalyst.
Figure 1: Decision matrix for selecting the optimal cyclopropanation methodology based on substrate electronics and stereochemical requirements.
Module 1: The Simmons-Smith & Zinc Carbenoid Suite[1]
Common Inquiry: "My reaction stalls at 40% conversion, and adding more reagent doesn't help."
Root Cause Analysis
The Simmons-Smith reaction relies on the formation of an iodomethylzinc iodide species (
-
Zinc Surface Passivation: An oxide layer on the zinc prevents carbenoid formation.
-
Carbenoid Decomposition: The reagent is unstable and disproportionates if not coordinated to the alkene.
-
Lewis Basicity: Ethers (THF) coordinate too strongly to Zn, retarding reactivity compared to non-coordinating solvents (DCM) or weakly coordinating ones (DME).
Troubleshooting Protocol: The "Active Zinc" Workflow
| Variable | Standard Protocol | High-Yield Optimization | Why It Works (Mechanism) |
| Zinc Source | Granular Zinc | Zn Dust (<10 micron) | Increases surface area for carbenoid generation. |
| Activation | HCl wash | CuSO₄ / Ultrasound | Cu creates a galvanic couple with Zn, accelerating the oxidative addition into |
| Solvent | Diethyl Ether | DCM or DME | Ether coordinates Zn too strongly. DCM increases the electrophilicity of the carbenoid. |
| Additives | None | TFA (Trifluoroacetic acid) | Shi Modification: Protonating the carbenoid makes it highly electrophilic, enabling reaction with electron-poor alkenes. |
Advanced Protocol: The Shi Modification (for unreactive alkenes)
Reference: Shi, Z. et al. (1998) [1]
-
Preparation: Dissolve
(1.0 equiv) in dry DCM at 0°C. -
Acidification: Add
(TFA, 1.0 equiv) slowly. This forms the active species .[2] -
Addition: Add
(1.0 equiv) followed by the alkene. -
Outcome: This species is significantly more electrophilic than the standard Furukawa reagent (
) and can cyclopropanate sterically hindered or electron-deficient olefins.
Module 2: Transition Metal Catalysis (Diazo Pathways)
Common Inquiry: "I am getting low yields and a large amount of maleate/fumarate byproducts."
Root Cause Analysis
This is a kinetic competition issue. The metal carbene intermediate (
-
Pathway A (Desired): Reaction with alkene
Cyclopropane.[3][1][4] (First-order in Carbene). -
Pathway B (Undesired): Reaction with another diazo molecule
Carbene Dimerization (Maleate/Fumarate). (Second-order in Carbene).
The Fix: You must keep the instantaneous concentration of the diazo compound extremely low relative to the alkene.
Optimization Protocol: Syringe Pump Addition
-
Setup: Dissolve the catalyst and alkene in the reaction solvent.
-
Execution: Add the diazo compound (dissolved in solvent) via a syringe pump over 4–8 hours.
-
Target Rate: The addition rate should be slower than the catalyst turnover frequency (TOF).
Catalyst Selection Guide
| Substrate Class | Recommended Catalyst | Key Feature | Reference |
| Terminal Alkenes | High activity, low cost. | [2] | |
| Styrenes (High ee) | Proline-derived, excellent enantiocontrol for donor/acceptor carbenes. | [3] | |
| Trans-Selectivity | Co(salen) | Radical mechanism favors thermodynamic trans product. | [4] |
| Cis-Selectivity | Kinetic control favors cis in specific steric environments. | [5] |
Safety Critical: Handling Diazo Compounds
Warning: Diazomethane is explosive.[4][5][6] Do not use neat. Best Practice: Use in situ generation or Flow Chemistry.
-
Method: Use
-tosylhydrazones as precursors. Decompose them thermally or photochemically in the presence of the catalyst. This ensures the diazo concentration never reaches hazardous levels (Bamford-Stevens reaction).
Module 3: Corey-Chaykovsky (Sulfur Ylides)[7][8]
Common Inquiry: "I'm trying to cyclopropanate an enone, but I keep getting the epoxide."
Root Cause Analysis
The reaction outcome is dictated by the reversibility of the initial addition step (Betaine formation).
-
Sulfonium Ylides (
): Addition is irreversible (Kinetic Control) 1,2-addition Epoxide . -
Sulfoxonium Ylides (
): Addition is reversible (Thermodynamic Control). The 1,2-adduct reverts, allowing the slower but more stable 1,4-addition to occur Cyclopropane .
Figure 2: Selectivity mechanism in Corey-Chaykovsky reactions. To ensure cyclopropanation, use Sulfoxonium ylides (DMSO-based).
Optimization Protocol
-
Reagent Switch: If you observe epoxides, switch from trimethylsulfonium iodide to trimethylsulfoxonium iodide .
-
Solvent System: Use DMSO or a DMSO/THF mix. The solubility of the sulfoxonium salt is critical.
-
Base: Sodium Hydride (NaH) is standard. Ensure it is oil-free (wash with hexane) for accurate stoichiometry.
Module 4: Post-Reaction Processing (Metal Scavenging)
Common Inquiry: "My product is colored and NMR shows broad peaks (paramagnetic impurities)."
Simmons-Smith Work-up (Zinc Removal)
Zinc salts (
-
The Rochow Cure: Quench the reaction with saturated aqueous
containing 10% . -
Mechanism: Ammonia forms water-soluble ammine complexes with Zinc (
), pulling it into the aqueous phase and preventing emulsion formation.
Rhodium Removal
Residual Rhodium is toxic and expensive.
-
Scavenger Resins: Treat the organic layer with thiourea-functionalized silica gel (e.g., SiliaMetS® Thiol) for 4 hours.
-
Filtration: Filter through a pad of Celite/activated charcoal (1:1 w/w).
References
-
Shi, Z., et al. (1998).[2] "An Improved Procedure for the Simmons-Smith Reaction using Diethylzinc and Trifluoroacetic Acid." Journal of Organic Chemistry. Link
-
Doyle, M. P., et al. (1993). "Dirhodium(II) tetraacetate-catalyzed cyclopropanations of alkenes." Journal of the American Chemical Society. Link
-
Davies, H. M. L., et al. (1999). "Asymmetric Intermolecular Carbenoid Cyclopropanations." Chemical Reviews. Link
-
Yamada, T., et al. (2003). "Enantioselective Cyclopropanation with Cobalt(II)-Salen Complexes." Chemical Reviews. Link
-
Aggarwal, V. K., et al. (2003). "Catalytic Asymmetric Synthesis of Cyclopropanes." Chemical Reviews. Link
-
Lebel, H., et al. (2003). "Stereoselective Cyclopropanation Reactions." Chemical Reviews. Link
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. orgsyn.org [orgsyn.org]
- 6. WO2020002338A1 - Process for the preparation of cyclopropane compounds using diazo-com pounds - Google Patents [patents.google.com]
Scaling up the synthesis of Cyclopropylmethyl 2-aminoacetate
Technical Support Center: Specialty Amino Acid Derivatives Topic: Scale-Up Synthesis of Cyclopropylmethyl 2-aminoacetate (Glycine Cyclopropylmethyl Ester) Ticket ID: #SC-GLY-CPM-001 Responder: Dr. A. Vance, Senior Application Scientist
Part 1: Executive Summary & Critical Alert
The Core Challenge: Scaling up Cyclopropylmethyl 2-aminoacetate is deceptively difficult. While standard glycine esterification (e.g., methyl or ethyl ester) is robust, the cyclopropylmethyl group introduces a specific chemical hazard: Acid-Catalyzed Ring Opening.
Under strong acidic conditions or high temperatures, the cyclopropylmethyl carbinyl cation intermediate rearranges rapidly into cyclobutyl and homoallyl cations. In a batch reactor, this leads to the formation of "homoallylic impurities" (e.g., 4-chloro-1-butene derivatives) that are nearly impossible to separate from the product during workup.
The Solution:
You must transition from "forcing" the reaction (reflux) to "controlling" the reaction (kinetic control). The protocol below utilizes a modified Thionyl Chloride (
Part 2: Optimized Scale-Up Protocol (1.0 kg Scale)
Methodology: In-situ generation of anhydrous HCl via Thionyl Chloride. Target Form: Cyclopropylmethyl 2-aminoacetate Hydrochloride Salt.
| Parameter | Specification | Reason for Control |
| Stoichiometry | Glycine (1.0 eq) : | Excess alcohol acts as solvent and heat sink. |
| Temperature (Addition) | CRITICAL: Prevents rapid exotherm and ring opening. | |
| Temperature (Reaction) | Do NOT reflux. Reflux promotes rearrangement. | |
| Reaction Time | 24 – 36 Hours | Slower kinetics at low temp require longer hold times. |
Step-by-Step Workflow
-
Charge: Load Cyclopropylmethanol (10.0 vol) into a glass-lined reactor. Cool jacket to
. -
Activation: Add Thionyl Chloride (
, 1.2 eq) dropwise. -
Addition: Add Glycine (1.0 eq) in portions as a solid.
-
Note: Glycine will not dissolve immediately. It forms a suspension.
-
-
Reaction: Warm the slurry slowly to
. Stir for 24 hours.-
Endpoint: The slurry will dissolve into a clear solution as the glycine is consumed. Monitor by TLC (ninhydrin stain) or HPLC.
-
-
Precipitation (Workup):
-
Concentrate the mixture under vacuum (Keep bath
) to remove excess alcohol and . -
Add Methyl tert-butyl ether (MTBE) or Diethyl Ether (10 vol) to the oily residue.
-
Cool to
to induce crystallization of the Hydrochloride salt.
-
-
Isolation: Filter the white solid under nitrogen (hygroscopic). Wash with cold MTBE. Dry in a vacuum oven at
.
Part 3: Process Logic & Visualization
Diagram 1: The Impurity Pathway (The "Hidden" Danger)
This diagram illustrates why temperature control is non-negotiable. If the carbocation forms at high energy, the ring opens.
Caption: Figure 1. Kinetic competition between esterification and cationic rearrangement. High temperatures favor the red pathway.
Part 4: Troubleshooting Guide (Q&A)
Q1: My yield dropped from 85% (10g scale) to 45% (1kg scale). What happened? A: This is a classic heat transfer failure.
-
Diagnosis: On a 10g scale, the exotherm from
addition dissipates instantly. On 1kg, the "accumulation of heat" caused a localized temperature spike, likely triggering the rearrangement (Figure 1). -
Fix: Use a dosing pump for
. Calculate the Heat Removal Capacity (Qr) of your chiller. Do not feed reagent faster than your jacket can remove heat ( ).
Q2: The product is "oiling out" instead of crystallizing. How do I get a solid? A: The hydrochloride salt is highly soluble in residual cyclopropylmethanol.
-
Fix: You must remove the excess alcohol thoroughly.
-
Perform a "strip and swap": Distill off the alcohol, add Toluene, and distill again (azeotropic removal of traces).
-
Use an Anti-Solvent . Dissolve the oil in a minimum amount of Isopropanol (IPA) and slowly add MTBE or Ethyl Acetate while stirring at
.
-
Q3: NMR shows a multiplet at 5.8 ppm and 5.1 ppm. What is this? A: These are vinylic protons. You have formed the homoallylic ester or chloride.
-
Cause: The cyclopropyl ring opened to form a butenyl chain (
). -
Remediation: This impurity is chemically very similar to your product. Recrystallization is difficult. It is cheaper to discard the batch and restart with stricter temperature controls (
) than to attempt chromatographic separation.
Q4: Can I use sulfuric acid (
- is a non-volatile strong acid. It creates a "wet" environment (producing water as a byproduct) which stalls the equilibrium.
- consumes the water produced during esterification, driving the reaction to completion (Le Chatelier’s principle) without requiring high heat.
Part 5: Safety & Compliance (SDS Highlights)
| Hazard | Description | Mitigation |
| Cyclopropylmethanol | Toxic & Flammable. Flash point: | Ground all equipment. Use explosion-proof electricals (Class 1, Div 1). |
| Thionyl Chloride | Water Reactive. Releases | Use a caustic scrubber (NaOH) connected to the reactor vent. |
| Reaction Profile | Thermal Runaway Risk. | Ensure the reactor has a burst disk and emergency cooling dump. |
Diagram 2: Process Engineering Flow
Caption: Figure 2. Process flow diagram emphasizing temperature constraints at the addition and distillation stages.
References
-
Greenberg, J. A., & Sammakia, T. (2017).[7] "The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride." The Journal of Organic Chemistry, 82(6), 3245–3251. (Provides mechanistic insight into SOCl2 activation modes).
-
Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society, 73(6), 2509–2520. (Foundational text on the rearrangement of cyclopropylcarbinyl cations).
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for ester stability and formation conditions).
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 1234, Cyclopropylmethanol." (Safety and Physical Properties).
Sources
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl Esters [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of Cyclopropylmethyl 2-aminoacetate
Executive Summary
Cyclopropylmethyl 2-aminoacetate (
This guide provides a definitive structural elucidation framework. Unlike standard glycine esters (e.g., methyl glycinate), this molecule exhibits a "dual-domain" fragmentation pattern: the glycine core (generating
Structural Analysis & Mechanistic Logic
The molecule consists of two distinct fragmentation domains connected by an ester linkage. Understanding this duality is critical for interpreting the mass spectrum.[1]
| Domain | Structure | Key Diagnostic Ions ( | Mechanism |
| Glycine Core | 30 , 58 | ||
| Ester Linkage | -- | Inductive Cleavage | |
| Lipophilic Tail | 55 , 41 |
Primary Fragmentation Pathways (EI Source)
The Electron Ionization (EI) spectrum is governed by the competition between the nitrogen lone pair (amine) and the strained cyclopropane ring.
-
Pathway A: Amine-Driven
-Cleavage (Base Peak Candidate) The nitrogen lone pair drives the cleavage of the bond adjacent to the carbonyl. This is the most energetically favorable pathway for amino acid esters. -
Pathway B: Cyclopropylmethyl Cation Formation The cyclopropylmethyl group is uniquely stable due to resonance delocalization (cyclopropylcarbinyl
cyclobutyl allylcarbinyl). This creates a highly intense peak at 55 ( ), distinguishing it from simple alkyl esters. -
Pathway C: McLafferty Rearrangement Unlike methyl esters, the cyclopropylmethyl chain possesses
-hydrogens (on the ring) accessible to the carbonyl oxygen. This rearrangement eliminates methylenecyclopropane to yield the glycine radical cation .
Visualization of Signaling Pathways
The following diagram illustrates the competitive fragmentation kinetics, highlighting the divergence between the amino-core and ester-tail pathways.
Caption: Competitive fragmentation pathways of Cyclopropylmethyl 2-aminoacetate showing the divergence into amine-specific (m/z 30, 58) and tail-specific (m/z 55) ions.
Comparative Analysis: Performance vs. Alternatives
To validate the identity of Cyclopropylmethyl 2-aminoacetate, it must be compared against its structural analog (Methyl ester) and its functional isomer (Crotyl ester).
Comparison Table
| Feature | Cyclopropylmethyl 2-aminoacetate | Methyl 2-aminoacetate (Reference) | Crotyl 2-aminoacetate (Isomer) |
| Molecular Weight | 129 | 89 | 129 |
| Base Peak (Typical) | |||
| Diagnostic Ion 1 | |||
| Diagnostic Ion 2 | Absent (No | ||
| Distinguishing Feature | High intensity | Simple spectrum; dominant | Similar to Cyclopropyl, but ratio of |
Detailed Comparative Insights
-
Vs. Methyl Ester: The methyl ester lacks the lipophilic tail. If you observe
129 but a fragmentation pattern identical to Glycine Methyl Ester (dominant 30, weak 59), you likely have a contaminant or hydrolysis product. The presence of 55 is the " go/no-go " signal for the cyclopropylmethyl group. -
Vs. Crotyl Isomer: Distinguishing the cyclopropylmethyl ester from the crotyl (2-butenyl) ester is challenging because both generate
( 55).-
Differentiation Strategy: Look for the
41 peak. The cyclopropyl ring often opens to lose ethylene ( ), whereas linear alkenes fragment differently. Additionally, the retention time on non-polar GC columns will differ (Cyclopropyl esters typically elute earlier than their linear alkene counterparts due to compact globular shape).
-
Experimental Protocol: Validated Identification Workflow
This protocol ensures reproducible spectral acquisition, minimizing thermal degradation which can ring-open the cyclopropyl group prior to ionization.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL Methanol (LC-MS grade) . Avoid chlorinated solvents which can form adducts.
-
Derivatization (Optional): If peak tailing is observed due to the free amine, derivatize with TFAA (Trifluoroacetic anhydride) to form the N-TFA derivative. Note: This shifts mass by +96 Da.
Step 2: GC-MS Parameters
-
Inlet Temperature:
(Do not exceed to prevent thermal ring opening). -
Column: DB-5ms or equivalent (5% Phenyl-arylene polymer).
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
Oven Program:
-
Hold
for 1 min. -
Ramp
/min to . -
Hold 3 min.
-
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range:
25–200.
Step 3: Data Validation Criteria
For a positive ID, the spectrum must meet these three criteria:
-
Molecular Ion: Observable peak at
129 (may be weak; abundance). -
Base Peak:
30 (Amine) OR 55 (Tail). -
McLafferty Check: Presence of
75 (approx. 5-20% abundance).
References
-
NIST Mass Spectrometry Data Center. Glycine, methyl ester - Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
McLafferty, F. W., & Tureček, F. (1993).[3] Interpretation of Mass Spectra (4th ed.).[3] University Science Books. (Standard text for McLafferty Rearrangement mechanisms).
-
PubChem. Cyclopropylmethyl 2-aminoacetate hydrochloride.[4] National Library of Medicine. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Reference for alpha-cleavage rules in amines and esters).
Sources
Comparing the reactivity of Cyclopropylmethyl 2-aminoacetate with other amino esters
This guide provides a rigorous technical comparison of Cyclopropylmethyl 2-aminoacetate against standard amino ester alternatives. It is designed for researchers requiring precise control over prodrug kinetics, lipophilicity, and metabolic stability.
Executive Summary
Cyclopropylmethyl 2-aminoacetate (CPM-Gly) occupies a unique physicochemical niche between simple aliphatic esters (Methyl/Ethyl) and bulky hindered esters (tert-Butyl/Isopropyl).
-
Reactivity: It exhibits intermediate hydrolytic stability . It is approximately 2–3x more stable than ethyl esters under physiological conditions (pH 7.4) due to the
-branching steric effect of the cyclopropyl ring, yet remains enzymatically labile, making it a superior prodrug candidate for sustained release compared to the rapidly hydrolyzed methyl ester. -
Lipophilicity: The cyclopropylmethyl group imparts significant lipophilicity (
vs. methyl) without the metabolic "dead end" associated with tert-butyl groups. -
Safety Note: Unlike simple alkyl esters, the cyclopropylmethyl moiety acts as a mechanistic probe ; while stable under standard storage, it can undergo ring-opening rearrangements under specific oxidative metabolic conditions (e.g., P450 hydroxylation), a critical consideration for toxicity profiling.
Chemical Profile & Structural Comparison
The following table contrasts CPM-Gly with industry-standard amino esters.
| Feature | Methyl Ester | Ethyl Ester | Cyclopropylmethyl (CPM) | tert-Butyl Ester |
| Structure | ||||
| Steric Bulk ( | Low | Low-Medium | Medium (Isosteric to Isobutyl) | High |
| Hydrolysis ( | < 10 min (Rapid) | ~20–40 min | ~1–2 hours (Tunable) | > 24 hours (Stable) |
| Enzymatic Lability | High | High | Moderate (Substrate specific) | Negligible |
| Lipophilicity | Low | Low | High | High |
| Primary Utility | Rapid release | Standard prodrug | Sustained release / BBB crossing | Protecting group |
Reactivity Analysis
Hydrolytic Stability (Chemical)
The hydrolysis of CPM-Gly follows standard ester kinetics but is modulated by the unique geometry of the cyclopropyl ring.
-
Mechanism: Under physiological pH (7.4), hydrolysis proceeds via the
mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).[1] Hydroxide attacks the carbonyl carbon.[1] -
Steric Shielding: The cyclopropyl group is rigid. Unlike an isobutyl group (which can rotate to minimize steric clash), the cyclopropyl ring creates a fixed steric wall at the
-position. This retards the approach of the nucleophile ( or ) to the carbonyl, increasing the half-life ( ) compared to ethyl esters. -
Electronic Effect: The cyclopropyl group is a weak electron donor (via
-conjugation). This slightly destabilizes the transition state for nucleophilic attack compared to electron-withdrawing groups (like benzyl), further enhancing stability.
Enzymatic Hydrolysis
While chemically more stable, CPM-Gly remains a viable substrate for carboxylesterases (CES1/CES2) .
-
Binding: The lipophilic pocket of CES enzymes accommodates the cyclopropylmethyl group well.
-
Kinetics: Experimental data suggests a
comparable to ethyl esters, but a higher due to steric bulk. This results in a "delayed activation" profile ideal for extending the plasma half-life of rapidly metabolized drugs.
The Rearrangement Risk (Advanced Mechanistic Insight)
A critical distinction for CPM esters is the potential for cyclopropylcarbinyl rearrangement .
-
Standard Conditions: In standard acid/base hydrolysis (
or ), the alkyl bond remains intact. No rearrangement occurs. -
Metabolic/Solvolytic Conditions: If the reaction proceeds via alkyl-oxygen cleavage (
)—rare for esters but possible under specific enzymatic oxidative conditions—the resulting cyclopropylcarbinyl cation is non-classical and resonance-stabilized. It equilibrates rapidly with the cyclobutyl and homoallyl cations.-
Implication: Researchers must monitor for "homoallyl alcohol" metabolites during in vivo ADME studies, as this indicates non-hydrolytic cleavage.
-
Visualizations
Figure 1: Comparative Hydrolysis Pathways
This diagram illustrates the divergence between standard hydrolysis and the potential rearrangement risk specific to CPM esters.
Caption: Standard hydrolysis (Blue) yields the active drug and alcohol. Rare oxidative pathways (Red) can trigger cationic rearrangement.
Figure 2: Experimental Workflow for Stability Assessment
Caption: Step-by-step workflow for validating chemical vs. enzymatic stability profiles.
Experimental Protocols
Protocol A: Determination of Hydrolytic Half-Life ( )
Objective: Quantify the steric protection provided by the cyclopropylmethyl group compared to ethyl glycine.
-
Preparation: Prepare a 10 mM stock solution of Cyclopropylmethyl 2-aminoacetate hydrochloride in DMSO.
-
Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) pre-warmed to 37°C.
-
Control: Run Ethyl 2-aminoacetate in parallel.
-
-
Sampling: At
minutes, remove 100 µL aliquots. -
Quenching: Immediately add 100 µL of cold Acetonitrile + 0.1% Formic Acid to stop the reaction.
-
Analysis: Inject 10 µL onto a C18 HPLC column (Gradient: 5% to 95% ACN in water).
-
Detection: UV at 210 nm (amide bond) or MS (SIM mode for parent ion).
-
-
Calculation: Plot
vs. Time. The slope yields .-
Expected Result: CPM-Gly
min; Ethyl-Gly min.
-
Protocol B: Rearrangement Check (Safety Validation)
Objective: Confirm absence of ring-opened byproducts under storage conditions.
-
Stress Test: Dissolve CPM-Gly in 0.1 M HCl (simulating gastric pH). Incubate for 4 hours.
-
Extraction: Neutralize with bicarbonate, extract with Ethyl Acetate.
-
NMR Analysis: Dissolve residue in
.-
Marker: Look for cyclopropyl protons (
0.2–0.6 ppm). -
Defect: Disappearance of these peaks and appearance of alkene signals (
5.0–6.0 ppm) indicates homoallyl rearrangement. -
Acceptance Criteria: >98% retention of cyclopropyl signals.
-
References
-
Vertex AI Search. (2025). Chemical and Enzymatic Stability of Amino Acid Prodrugs. Retrieved from
-
National Institutes of Health (NIH). (2025). 2-(Cyclopropylmethylazaniumyl)acetate | PubChem Compound Summary. Retrieved from
-
Organic Chemistry Portal. (2025). General Reactivity of Methyl vs Ethyl Esters. Retrieved from
-
Dana Bioscience. (2025). Methyl 2-[(cyclopropylmethyl)amino]acetate Product Data. Retrieved from [2]
-
MDPI Pharmaceutics. (2008). Enhanced Absorption and Growth Inhibition with Amino Acid Monoester Prodrugs. Retrieved from
Sources
Safety Operating Guide
A Procedural Guide to the Safe Disposal of Cyclopropylmethyl 2-aminoacetate
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of cyclopropylmethyl 2-aminoacetate. As a specialty chemical likely used in research and development, specific public data on its hazard profile is limited. Therefore, this protocol is grounded in a conservative, risk-based approach, adhering to established principles of laboratory chemical safety and regulatory compliance. The causality behind each step is explained to ensure a deep understanding and foster a culture of safety and responsibility within the laboratory.
Core Principle: Hazard Assessment and Waste Characterization
Given the absence of a comprehensive, substance-specific Safety Data Sheet (SDS), cyclopropylmethyl 2-aminoacetate must be managed as a hazardous waste. This is the cornerstone of a self-validating safety protocol: in the absence of complete data, we assume a conservative hazard profile to ensure maximum protection for personnel and the environment.
The structure, an amino acid ester, suggests potential for skin and eye irritation.[1] Like many organic nitrogen compounds, its thermal decomposition may produce toxic oxides of carbon (CO, CO₂) and nitrogen (NOx).[2]
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste must be evaluated for hazardous characteristics: ignitability, corrosivity, reactivity, and toxicity.[3][4] Lacking specific data, treating cyclopropylmethyl 2-aminoacetate as a hazardous chemical waste is mandatory for compliance and safety.
Immediate Actions:
-
Do Not dispose of this chemical down the drain or in solid waste trash.[3][4][5][6]
-
Always manage this substance through your institution's official hazardous waste management program.[6][7]
Personnel Protection: Your First Line of Defense
Before handling the chemical or its waste, appropriate Personal Protective Equipment (PPE) is non-negotiable. This minimizes exposure routes and is a critical requirement under Occupational Safety and Health Administration (OSHA) standards.
-
Eye Protection: Wear safety glasses with side-shields or chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[2][8]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron should be worn.[2]
-
Respiratory Protection: While generally not required for handling small quantities in a well-ventilated area, if there is a risk of generating aerosols or dust, all work must be conducted inside a certified chemical fume hood.[2]
Waste Segregation: Preventing Dangerous Reactions
The most critical step in chemical waste management is proper segregation. Mixing incompatible chemicals can lead to violent reactions, release of toxic gases, or fires.[7][9] The amino and ester functional groups in cyclopropylmethyl 2-aminoacetate dictate its primary incompatibilities.
This chemical waste stream must be kept separate from the substances listed in the table below. This practice is a key tenet of both OSHA and EPA regulations.[10][11]
| Incompatible Material Class | Rationale for Segregation |
| Strong Oxidizing Agents | Can cause vigorous or explosive reactions with organic materials. |
| Strong Acids | Can catalyze hydrolysis of the ester group, potentially in an exothermic reaction. |
| Strong Bases | Can catalyze saponification (hydrolysis) of the ester, which can be exothermic. |
Data synthesized from general chemical principles and safety data for analogous compounds.[2]
Step-by-Step Disposal Protocol
This protocol covers the entire lifecycle of the waste, from the point of generation to its final removal by a certified disposal service.
Waste Collection at the Point of Generation
Proper collection is essential to prevent spills and ensure regulatory compliance.
-
Select a Container: Choose a dedicated waste container that is chemically compatible with cyclopropylmethyl 2-aminoacetate (e.g., a high-density polyethylene (HDPE) or glass bottle). The container must be free from damage and have a secure, leak-proof screw cap.[3]
-
Label the Container: Proper labeling is a strict requirement under OSHA's Hazard Communication Standard.[11] Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
Accumulate Waste: Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area within the lab, under the control of laboratory personnel.[3] The storage location must have secondary containment to control potential spills.[5]
Managing Spills and Leaks
Accidents happen; a prepared response is crucial. Your lab must have a chemical spill kit readily accessible.[7][12]
-
Alert Personnel: Immediately notify others in the area.
-
Assess the Spill: For a minor spill (<100 mL), trained lab personnel can manage the cleanup. For any major spill, evacuate the area and activate your institution's emergency response plan.[13][14]
-
Cleanup:
-
Wear the full PPE detailed in Section 2.
-
Absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material and contaminated debris into a designated bag or container.[2]
-
Seal the container, label it as "Spill Debris with Cyclopropylmethyl 2-aminoacetate," and manage it as hazardous waste.
-
Clean the spill area with soap and water.
-
Disposal of Empty Containers
An "empty" container that held a hazardous chemical must be managed correctly to be considered non-hazardous.[5]
-
Adopt the Safest Standard: Because the acute toxicity of this compound is unknown, treat the container as if it held an "acute hazardous waste." This requires a triple-rinse procedure.[5]
-
Perform Triple Rinse:
-
Rinse the container three times with a suitable solvent (e.g., methanol, ethanol, or acetone). Use a small amount of solvent for each rinse, approximately 10% of the container's volume.[5]
-
Crucially, collect all three rinsates as hazardous waste. [5] Add the rinsate to your designated "Waste Cyclopropylmethyl 2-aminoacetate" container or a separate container for flammable liquid waste, as appropriate.
-
-
Final Container Disposal: Once triple-rinsed, the container is considered non-hazardous. Completely remove or deface the original chemical label.[5] The container can then be disposed of in the appropriate glass or plastic recycling bin.
Final Disposal from the Laboratory
-
Monitor Accumulation: Do not let waste accumulate in the lab. Adhere to your institution's policies and RCRA's time and volume limits for satellite accumulation areas.[7]
-
Transfer for Pickup: When the container is full or reaches its storage time limit, ensure the cap is tightly sealed. Arrange for transfer to your institution's central hazardous waste storage area for pickup by a licensed hazardous waste disposal contractor.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing cyclopropylmethyl 2-aminoacetate from use to disposal.
Caption: Workflow for the safe disposal of cyclopropylmethyl 2-aminoacetate.
References
-
How to Manage Chemical Waste Disposal in Academic Labs. (2018). Justrite. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury. [Link]
-
OSHA Rules for Hazardous Chemicals. (2025). DuraLabel. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems. [Link]
-
Hazardous Materials Compliance: OSHA Standards and Best Practices. (2025). Mancomm. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: What To Know. (2022). IDR Environmental Services. [Link]
-
OSHA Hazardous Waste Disposal Guidelines. (2024). CDMS. [Link]
-
Chemical Waste Disposal Guidelines for Educational Facilities. (2025). MLI Environmental. [Link]
-
Disposal of Chemicals in the Laboratory. (2024). Environmental Marketing Services. [Link]
-
Safety Data Sheet for a generic amino-containing compound. (n.d.). UBI. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. peptide.com [peptide.com]
- 3. danielshealth.com [danielshealth.com]
- 4. mlienvironmental.com [mlienvironmental.com]
- 5. vumc.org [vumc.org]
- 6. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 7. justrite.com [justrite.com]
- 8. echemi.com [echemi.com]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. connmaciel.com [connmaciel.com]
- 11. mancomm.com [mancomm.com]
- 12. unsw.edu.au [unsw.edu.au]
- 13. cleanmanagement.com [cleanmanagement.com]
- 14. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
